6-Ethyl-2,7-dimethoxyjuglone
Descripción
Propiedades
IUPAC Name |
6-ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-4-7-10(18-2)5-8-12(14(7)17)9(15)6-11(19-3)13(8)16/h5-6,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSHMRFACGPISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567677 | |
| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-86-1 | |
| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 6-Ethyl-2,7-dimethoxyjuglone: A Technical Guide to its Fungal Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of 6-Ethyl-2,7-dimethoxyjuglone, a naphthoquinone derivative. Contrary to initial assumptions of a plant-based origin, this compound is a metabolite produced by several fungal species. This document details the fungal sources, provides a comprehensive methodology for its extraction and purification, presents key quantitative data, and outlines its known biological activities.
Natural Source: Fungal Kingdom
This compound has been successfully isolated from a variety of fungal species, indicating its prevalence within this kingdom. Documented fungal sources include:
-
Delitschia corticola and other Delitschia species : Found on decaying wood and fallen leaves.[1][2]
-
Pyrenochaetopsis sp. : A filamentous fungus from which a series of naphthoquinones, including the target compound, have been isolated.[3]
-
Perenniporia sp. : Inhabiting the larva of the phytophagous weevil Euops chinesis.
-
Talaromyces sp. SK-S009 : A mangrove-derived endophytic fungus.[4]
-
H. toruloidea : A freshwater fungus.
Experimental Protocols: Isolation and Purification
The following is a synthesized protocol for the isolation and purification of this compound based on methodologies reported in the scientific literature.
Fungal Cultivation and Extraction
-
Cultivation: The source fungus (e.g., Delitschia sp.) is cultivated on a suitable solid medium such as rice or potato dextrose agar (B569324) (PDA). Large-scale cultivation is necessary to obtain sufficient biomass for extraction.
-
Extraction: The fungal biomass and the culture medium are exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
-
Initial Fractionation (Flash Chromatography): The crude extract is subjected to flash column chromatography on silica (B1680970) gel or a similar stationary phase. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the extract into several fractions.
-
Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing the target compound are further purified using a Sephadex LH-20 column with a solvent system such as chloroform/methanol (B129727) (1:1, v/v) to remove interfering compounds of different molecular sizes.[4]
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative HPLC. Both normal-phase and reversed-phase (RP) HPLC can be utilized.
-
Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.[4][5] For instance, a gradient of 50% to 70% methanol in water has been reported to be effective.[4] The eluent is monitored by a photodiode array (PDA) detector to identify the peak corresponding to this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [4] |
| Molecular Weight | 276.28 g/mol | |
| Appearance | Yellow powder | [4] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 12.38 (s, 1H, HO-5), 6.07 (s, 1H, H-3), 3.99 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.20 (q, J=7.5 Hz, 2H, -CH₂-), 1.25 (t, J=7.5 Hz, 3H, -CH₃) | [4] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 190.1 (C-4), 185.2 (C-1), 165.9, 164.2, 145.7, 144.6, 133.7, 109.7, 107.8, 106.1, 56.7 (OCH₃), 56.1 (OCH₃), 29.9 (-CH₂-), 13.3 (-CH₃) | [4] |
| HRESIMS m/z | [M-H]⁻ 275.09223 (calcd. for C₁₅H₁₅O₅, 275.09195) | [4] |
Biological Activity
This compound has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.
-
Antifungal and Antibacterial Activity: It has shown activity against several fungal strains, including Alternaria sp., Sclerotium sp., and Fusarium sp.[1] Antibacterial activity has been observed against Bacillus cereus, B. laterosporus, and Staphylococcus aureus.[1]
-
Cytotoxicity: The compound has been evaluated for its cytotoxic effects against various human cancer cell lines, including melanoma (MDA-MB-435), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR3), with IC₅₀ values typically in the micromolar range.[3][6]
-
Anti-inflammatory Activity: Studies have shown that it can inhibit lipopolysaccharide (LPS)-activated nitric oxide (NO) production in murine macrophages, suggesting potential anti-inflammatory properties.[7][8]
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Key Steps
Caption: Key stages in the discovery and characterization process.
References
- 1. Freshwater fungi as a source of chemical diversity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 3. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Uncharted Territory: The Quest for 6-Ethyl-2,7-dimethoxyjuglone in the Fungal Kingdom
A comprehensive search of scientific literature and chemical databases has revealed no specific records of the compound 6-Ethyl-2,7-dimethoxyjuglone being isolated from fungal species or any other natural source. This indicates that the molecule, as named, may be a novel, yet-to-be-discovered natural product or a synthetic compound not widely reported. While the direct subject of this guide remains elusive, this paper will instead provide an in-depth technical overview of the broader class of fungal naphthoquinones, with a focus on juglone (B1673114) and its derivatives, to serve as a valuable resource for researchers in natural product discovery and drug development.
This guide will explore the general methodologies for the discovery, isolation, characterization, and biological evaluation of fungal naphthoquinones, providing a framework that could be applied to the potential future discovery of this compound or similarly substituted juglone derivatives.
The Landscape of Fungal Naphthoquinones: A Promising Source of Bioactive Compounds
Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of naphthoquinones.[1][2] These compounds, characterized by a naphthalene (B1677914) ring system with two ketone groups, exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[2][3][4] Juglone (5-hydroxy-1,4-naphthoquinone) is a well-known naphthoquinone, primarily isolated from plants of the Juglandaceae family, but has also been reported as a metabolite of the plant pathogenic fungus Verticillium dahliae.[5] The structural diversity of fungal naphthoquinones arises from various biosynthetic pathways, often leading to a wide array of substituted derivatives.[1]
General Workflow for the Discovery of Novel Fungal Naphthoquinones
The discovery of new fungal natural products, such as a potential this compound, typically follows a systematic workflow. This process involves the collection and cultivation of fungal strains, extraction of secondary metabolites, bioassay-guided fractionation, and ultimately, the isolation and structural elucidation of the pure compounds.
Detailed Experimental Protocols: A Template for Naphthoquinone Discovery
While specific protocols for this compound are unavailable, the following sections outline the standard methodologies employed in the study of fungal naphthoquinones.
Fungal Cultivation and Extraction
Fungal strains, often isolated from diverse environmental niches, are cultured on suitable media (e.g., Potato Dextrose Agar for solid cultures or Potato Dextrose Broth for liquid cultures) to encourage the production of secondary metabolites. The choice of media and cultivation conditions (temperature, pH, aeration) can significantly influence the metabolic profile of the fungus.
Representative Protocol for Fungal Cultivation and Extraction:
-
Inoculation: A selected fungal strain is inoculated into a suitable liquid medium (e.g., 1 liter of Potato Dextrose Broth) in a series of flasks.
-
Incubation: The flasks are incubated at a controlled temperature (e.g., 25-28 °C) on a rotary shaker (e.g., 150 rpm) for a defined period (e.g., 14-21 days).
-
Extraction: The culture broth is separated from the mycelial mass by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, multiple times to partition the secondary metabolites into the organic phase. The mycelial mass can also be extracted separately with a solvent like methanol (B129727) or acetone.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation and Isolation
The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. This process is often guided by bioassays to track the activity of interest through the different fractions.
Representative Protocol for Fractionation and Isolation:
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to yield several fractions of decreasing polarity.
-
Bioassay: All fractions are tested for the desired biological activity (e.g., antimicrobial, cytotoxic).
-
Further Purification: The most active fraction(s) are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and solvent system.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.
Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.
Key Spectroscopic Data for Structure Elucidation:
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. |
| ¹³C NMR: Provides information about the number and type of carbon atoms in the molecule. | |
| 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. | |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system of the molecule, which is characteristic of naphthoquinones. |
Potential Signaling Pathways and Biological Activities
While no biological data exists for this compound, other juglone derivatives have been reported to exhibit a range of biological activities. For instance, many naphthoquinones are known to induce cellular responses through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key enzymes.
Conclusion and Future Directions
The absence of "this compound" in the current scientific literature underscores the vast, unexplored chemical diversity within the fungal kingdom. The methodologies and frameworks presented in this guide offer a robust starting point for the systematic exploration of fungal secondary metabolites. Future research endeavors focused on the chemical investigation of novel fungal strains, particularly from unique and underexplored environments, may yet lead to the discovery of this and other novel naphthoquinones. The continued application of modern spectroscopic and bioassay techniques will be instrumental in unlocking the therapeutic potential of these fascinating natural products. Researchers are encouraged to utilize the outlined protocols as a foundation for their own investigations into the rich chemical tapestry of fungi.
References
- 1. Chemical diversity, biological activities and biosynthesis of fungal naphthoquinones and their derivatives: A comprehensive update - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. Naphthoquinone metabolites of the fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Juglone: A Versatile Natural Platform for Obtaining New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
In-depth Technical Guide: 6-Ethyl-2,7-dimethoxyjuglone (CAS: 15254-86-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical data on 6-Ethyl-2,7-dimethoxyjuglone are exceptionally limited. This guide synthesizes the available information and, where direct data is absent, provides a framework for potential research directions based on the structural class of the compound.
Core Compound Identification
| Parameter | Value | Source |
| Compound Name | This compound | [1][2] |
| CAS Number | 15254-86-1 | [2][3] |
| Molecular Formula | C₁₄H₁₄O₄ | Inferred from structure |
| Molecular Weight | 246.26 g/mol | Inferred from structure |
| Chemical Structure | (A 1,4-naphthoquinone (B94277) derivative with ethyl and methoxy (B1213986) substitutions) | Inferred from name |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Likely a crystalline solid | Based on similar juglone (B1673114) derivatives |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and poorly soluble in water. | Based on the hydrophobic naphthoquinone core and ethyl group. |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Biological Activity and Potential Therapeutic Areas
Direct experimental evidence detailing the biological activity of this compound is not present in the reviewed scientific literature. However, based on its core structure as a juglone (5-hydroxy-1,4-naphthoquinone) derivative, we can infer potential areas of biological investigation. Juglones and other naphthoquinones are known to exhibit a wide range of biological activities, including:
-
Anticancer/Cytotoxic Effects: Many naphthoquinones are cytotoxic to cancer cell lines.
-
Antimicrobial Activity: Antibacterial and antifungal properties are common among this class of compounds.
-
Antioxidant/Pro-oxidant Activity: Naphthoquinones can participate in redox cycling, which can have both antioxidant and pro-oxidant effects depending on the cellular environment.
-
Enzyme Inhibition: Certain juglone derivatives have been shown to inhibit various enzymes.
It is critical to note that these are potential activities based on structural analogy and require experimental validation for this compound.
Postulated Signaling Pathways and Mechanisms of Action
No specific signaling pathways have been elucidated for this compound. Based on the activities of related naphthoquinones, a hypothetical workflow for investigating its mechanism of action is proposed below.
Caption: Hypothetical workflow for investigating the biological activity of this compound.
Proposed Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols that could be adapted for its study.
General Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549).
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: A generalized workflow for performing an MTT cell viability assay.
Conclusion and Future Directions
This compound is a poorly characterized compound. This guide highlights the significant gaps in our understanding of its biological effects. Future research should focus on:
-
Chemical Synthesis and Characterization: Reporting a detailed and reproducible synthesis protocol along with full analytical characterization (NMR, HRMS, etc.).
-
Broad Biological Screening: Testing the compound against a diverse panel of cancer cell lines, bacteria, and fungi to identify potential areas of activity.
-
Mechanism of Action Studies: If activity is confirmed, subsequent studies should focus on elucidating the molecular mechanisms and signaling pathways involved.
-
In Vivo Studies: Should in vitro activity warrant, evaluation in animal models would be the next logical step.
For professionals in drug development, this compound represents an unexplored chemical entity that, given its structural class, holds potential for further investigation. However, significant foundational research is required to validate any therapeutic promise.
References
An In-depth Technical Guide to 6-Ethyl-2,7-dimethoxyjuglone: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-2,7-dimethoxyjuglone is a naturally occurring naphthoquinone derivative that has garnered interest for its antimicrobial properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, compiled from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.
Chemical Properties
This compound, a substituted juglone, possesses a core naphthoquinone structure, which is recognized for its biological activities.
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-6-ethyl-2,7-dimethoxynaphthalene-1,4-dione | N/A |
| Synonyms | 2,7-Dimethoxy-6-ethyljuglone | N/A |
| CAS Number | 15254-86-1 | [1] |
| Molecular Formula | C₁₄H₁₄O₅ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| Chemical Structure |
| N/A |
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in research settings.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and methanol | N/A |
| Appearance | Not available | |
| Storage Temperature | -20°C | N/A |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Currently, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available.
Biological Activity and Potential Signaling Pathways
Antimicrobial Activity
This compound was first isolated from the fungus Hendersonula toruloidea and has demonstrated antimicrobial activity.[2]
General Mechanism of Action for Naphthoquinones
While the specific mechanism of action for this compound has not been elucidated, naphthoquinones as a class are known to exert their biological effects through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can cause oxidative stress and damage to cellular components like DNA, proteins, and lipids.[3][4][5]
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the naphthoquinone ring allows for covalent modification of essential biological nucleophiles, such as the thiol groups in cysteine residues of proteins, leading to enzyme inactivation and disruption of cellular functions.[6][7]
-
Interference with Electron Transport: Naphthoquinones can interfere with cellular respiration by accepting electrons from components of the electron transport chain, thereby disrupting ATP synthesis.
-
Topoisomerase Inhibition: Some naphthoquinone derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[7][8]
Potential Signaling Pathway Involvement
The cellular effects of naphthoquinones are often mediated through their interaction with various signaling pathways. Based on the known activities of this class of compounds, this compound could potentially modulate pathways such as:
-
NF-κB Signaling Pathway: Oxidative stress induced by naphthoquinones can influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[4]
-
MAPK Signaling Pathway: The generation of ROS can also activate mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in cellular responses to stress, including apoptosis.[9]
-
p53-mediated Apoptosis: Naphthoquinones can induce apoptosis through both p53-dependent and -independent mechanisms. The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis.[10]
The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of a naphthoquinone compound.
References
- 1. This compound | 15254-86-1 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The chemical biology of naphthoquinones and its environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 6-Ethyl-2,7-dimethoxyjuglone (1H NMR, 13C NMR, HRESIMS)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Data for a 6-Substituted-2,7-dimethoxyjuglone Analogue
The following tables summarize the spectroscopic data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone, a structural analogue of the target compound. These values can be used as a comparative reference for the characterization of 6-Ethyl-2,7-dimethoxyjuglone.
Table 1: ¹H NMR Spectroscopic Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
Table 2: ¹³C NMR Spectroscopic Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available |
Table 3: HRESIMS Data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone
| Mode | Calculated m/z | Found m/z | Ion Formula |
| Data not publicly available |
Note: The complete experimental ¹H NMR, ¹³C NMR, and HRESIMS data for 6-(1-Acetoxyethyl)-2,7-dimethoxyjuglone are proprietary and require subscription-based access to spectral databases for full visualization.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of juglone (B1673114) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
High-Resolution Mass Spectrometry (HRESIMS)
1. Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.
2. HRESIMS Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For juglone derivatives, both modes can be effective.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12 L/min at 250-350 °C).
-
Mass Range: A wide range is typically scanned (e.g., m/z 100-1000).
-
Data Acquisition: Data is acquired in centroid mode, and the high resolution allows for the determination of the elemental composition of the detected ions with high accuracy (typically < 5 ppm mass error).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Fungal Biosynthesis of Juglone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juglone (B1673114) and its derivatives, a class of naphthoquinones, are secondary metabolites of significant interest due to their broad range of biological activities, including antifungal, antibacterial, and antitumor properties. While the biosynthesis of juglone in plants, particularly in the black walnut (Juglans nigra), has been extensively studied, the pathways in fungi are less understood. This technical guide provides an in-depth exploration of the current knowledge on the biosynthesis of juglone derivatives in fungi. It focuses on the polyketide origin of these molecules and details the elucidated and proposed biosynthetic pathways for key fungal naphthoquinones such as cristazarin, viomellein (B1231364), and xanthomegnin (B158392). This guide also includes a compilation of quantitative data on the production of these compounds and detailed protocols for key experimental techniques used in their study.
Introduction to Fungal Naphthoquinones
Naphthoquinones are a class of naturally occurring phenolic compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups. In fungi, these compounds are typically synthesized as secondary metabolites through the polyketide pathway. The biosynthesis is initiated by a core enzyme, a non-reducing polyketide synthase (NR-PKS), which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This backbone is then subjected to a series of modifications by tailoring enzymes, including cyclases, oxidoreductases, and methyltransferases, which are often encoded by genes located in a contiguous biosynthetic gene cluster (BGC).
While the direct biosynthesis of juglone (5-hydroxy-1,4-naphthoquinone) in fungi has not been extensively documented, several fungal species are known to produce a variety of juglone-related derivatives. These derivatives often share the core naphthoquinone structure and exhibit significant biological activities. Understanding the biosynthetic machinery behind these fungal naphthoquinones offers opportunities for bioengineering and the discovery of novel therapeutic agents.
Biosynthetic Pathway of Cristazarin in Cladonia metacorallifera
Cristazarin (2,7-dimethyl-1,4,5,8-tetrahydroxynaphthalene) is a naphthazarin derivative produced by the lichen-forming fungus Cladonia metacorallifera. Its biosynthesis is induced by specific carbon sources, such as fructose[1]. Transcriptome analysis has led to the identification of a putative biosynthetic gene cluster (BGC) responsible for cristazarin production[2][3].
The proposed pathway begins with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS), designated as Crz7[2][3]. Phylogenetic analysis suggests that Crz7 is related to fungal PKSs that produce 2-acetyl-1,3,6,8-tetrahydoxynaphthalene (AT4HN), a precursor for melanin (B1238610) pigments[3]. The subsequent steps in the pathway are catalyzed by tailoring enzymes encoded within the crz gene cluster.
Based on the putative functions of the genes in the cluster, a plausible biosynthetic route for cristazarin has been proposed[3]. This pathway involves a series of cyclization and modification reactions to convert the initial polyketide intermediate into the final cristazarin structure.
Biosynthetic Pathway of Viomellein and Xanthomegnin
Viomellein and xanthomegnin are related dimeric naphthoquinone mycotoxins produced by several species of Penicillium and Aspergillus[4][5][6]. The biosynthesis of these compounds is governed by a conserved biosynthetic gene cluster, referred to as the vio cluster in dermatophytes[7].
The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), VioA, which is essential for the biosynthesis of the core polyketide backbone[7]. Heterologous expression of the vio cluster genes in Aspergillus oryzae has revealed a proposed biosynthetic pathway starting from nor-toralactone[7]. A series of enzymatic modifications, including oxidations and dimerizations, catalyzed by other enzymes in the vio cluster (VioB, VioC, VioD, VioE, VioF, VioG), lead to the formation of semivioxanthin, vioxanthin, and ultimately viomellein[7]. Xanthomegnin is believed to be synthesized through a similar pathway.
Key Enzymes in Fungal Naphthoquinone Biosynthesis
The biosynthesis of juglone derivatives in fungi relies on a conserved set of enzyme families, primarily encoded within biosynthetic gene clusters.
-
Non-Reducing Polyketide Synthases (NR-PKSs): These are large, multi-domain enzymes that initiate the biosynthetic pathway. They catalyze the iterative condensation of acetyl-CoA and malonyl-CoA to form a specific poly-β-keto chain, which is the backbone of the naphthoquinone scaffold.
-
Tailoring Enzymes: This diverse group of enzymes modifies the initial polyketide backbone to generate the final complex structures. Key tailoring enzymes include:
-
Oxidoreductases (e.g., Cytochrome P450 monooxygenases, FAD-dependent oxidases): These enzymes introduce hydroxyl groups and catalyze other oxidative reactions, which are crucial for the structure and bioactivity of the final molecule.
-
Cyclases: These enzymes catalyze the cyclization of the linear polyketide chain to form the characteristic ring structures of naphthoquinones.
-
Methyltransferases: These enzymes add methyl groups to the molecule, which can significantly alter its biological activity.
-
Thioesterases: These enzymes are involved in the release of the final polyketide product from the PKS.
-
Quantitative Data
Quantitative data on the production of fungal juglone derivatives are important for optimizing culture conditions and for potential industrial applications. The following table summarizes available data on the production yields of some of these compounds.
| Fungal Species | Compound | Production Yield | Reference |
| Aspergillus ochraceus | Xanthomegnin | 0.3 to 1.3 mg/g of rice | [4][5] |
| Aspergillus ochraceus | Viomellein | 0.1 to 1.0 mg/g of rice | [4][5] |
| Penicillium cyclopium | Xanthomegnin | 0.1 mg/g of rice | [4][5] |
| Penicillium cyclopium | Viomellein | 0.06 mg/g of rice | [4][5] |
| Penicillium viridicatum | Xanthomegnin | 0.4 to 1.6 mg/g of rice | [4][5] |
| Penicillium viridicatum | Viomellein | 0.2 to 0.4 mg/g of rice | [4][5] |
Experimental Protocols
The elucidation of fungal secondary metabolite biosynthetic pathways relies on a combination of genetic and analytical techniques. Below are representative protocols for key experimental workflows.
CRISPR-Cas9 Mediated Gene Knockout in Filamentous Fungi
This protocol provides a general framework for deleting a gene within a biosynthetic gene cluster to assess its function. This method is adapted from protocols for CRISPR-Cas9 in filamentous fungi[8][9][10][11][12].
Objective: To create a targeted gene deletion mutant to study the effect on naphthoquinone production.
Materials:
-
Fungal strain of interest
-
Plasmids for Cas9 expression and guide RNA (gRNA) synthesis
-
Donor DNA template for homologous recombination (containing a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences)
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
Protoplast transformation buffer (e.g., PEG-CaCl2 solution)
-
Selective growth media
Procedure:
-
gRNA Design and Vector Construction:
-
Design a 20-bp gRNA sequence targeting the gene of interest.
-
Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 gene.
-
-
Donor DNA Preparation:
-
Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene from the fungal genomic DNA.
-
Amplify a selectable marker cassette (e.g., hygromycin resistance).
-
Assemble the three fragments (upstream flank - selectable marker - downstream flank) using fusion PCR or Gibson assembly.
-
-
Fungal Protoplast Preparation:
-
Grow the fungus in liquid medium to obtain sufficient mycelium.
-
Harvest and wash the mycelium.
-
Incubate the mycelium in a protoplasting enzyme solution until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
-
Protoplast Transformation:
-
Mix the protoplasts with the Cas9/gRNA plasmid and the donor DNA.
-
Add the PEG-CaCl2 transformation buffer and incubate.
-
Plate the transformed protoplasts on selective regeneration medium.
-
-
Screening and Verification of Mutants:
-
Isolate individual transformants and extract their genomic DNA.
-
Verify the gene deletion by PCR using primers that anneal outside the targeted region and within the selectable marker.
-
Confirm the absence of the target gene transcript by RT-PCR.
-
-
Metabolite Analysis:
-
Culture the wild-type and mutant strains under conditions known to induce naphthoquinone production.
-
Extract the secondary metabolites and analyze by HPLC or LC-MS to determine the effect of the gene deletion on the metabolite profile.
-
Heterologous Expression of a Fungal BGC in Aspergillus oryzae
This protocol outlines the steps for expressing a fungal biosynthetic gene cluster in a heterologous host, such as Aspergillus oryzae, to produce and characterize the encoded secondary metabolite. This method is based on established protocols for heterologous expression in Aspergillus[13][14][15][16][17][18].
Objective: To express a fungal naphthoquinone BGC in A. oryzae to identify the produced compound.
Materials:
-
Aspergillus oryzae host strain (e.g., NSAR1)
-
Expression vectors (e.g., pTYGS series)
-
Genomic DNA from the source fungus containing the BGC
-
Saccharomyces cerevisiae for vector assembly
-
Protoplasting and transformation reagents for A. oryzae
-
Culture media for A. oryzae
Procedure:
-
BGC Amplification and Vector Construction:
-
Amplify the entire BGC from the source fungus's genomic DNA as several overlapping fragments.
-
Co-transform the PCR fragments and the linearized expression vector(s) into S. cerevisiae.
-
Utilize yeast homologous recombination to assemble the complete BGC into the expression vector(s).
-
-
A. oryzae Transformation:
-
Prepare protoplasts from the A. oryzae host strain.
-
Transform the protoplasts with the constructed expression vector(s) using a PEG-mediated method.
-
Select for transformants on appropriate selective media.
-
-
Cultivation and Metabolite Extraction:
-
Grow the positive transformants and a control strain (transformed with an empty vector) in a suitable production medium.
-
After a sufficient incubation period, harvest the culture broth and/or mycelium.
-
Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Metabolite Analysis:
-
Analyze the crude extracts by HPLC-DAD and LC-MS.
-
Compare the metabolite profiles of the transformants with the control to identify novel peaks corresponding to the products of the heterologously expressed BGC.
-
Purify the novel compounds and elucidate their structures using NMR spectroscopy and mass spectrometry.
-
HPLC Analysis of Fungal Naphthoquinones
This protocol provides a general method for the separation and quantification of naphthoquinones from fungal extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Objective: To quantify the production of a specific naphthoquinone derivative in a fungal culture.
Materials:
-
HPLC system with a DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid
-
Fungal extract and a pure standard of the target naphthoquinone
-
Syringe filters (0.22 µm)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the pure naphthoquinone standard in a suitable solvent (e.g., methanol) at a known concentration.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Dissolve the dried fungal extract in a known volume of the same solvent.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. The gradient should be optimized for the specific compounds of interest.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: Monitor at a wavelength corresponding to the maximum absorbance of the target naphthoquinone (typically between 250-280 nm and 400-450 nm).
-
-
Data Analysis:
-
Run the standards to generate a calibration curve of peak area versus concentration.
-
Run the fungal extract samples.
-
Identify the peak corresponding to the target naphthoquinone in the sample chromatograms by comparing the retention time and UV-Vis spectrum with the pure standard.
-
Quantify the amount of the naphthoquinone in the samples by interpolating the peak area into the calibration curve.
-
Conclusion
The biosynthesis of juglone derivatives in fungi is a promising area of research with implications for drug discovery and biotechnology. While complete pathways for many of these compounds are still being elucidated, the available data clearly indicate a polyketide origin and the involvement of biosynthetic gene clusters. The examples of cristazarin, viomellein, and xanthomegnin provide valuable insights into the enzymatic machinery that fungi employ to synthesize these complex molecules. Further research, utilizing the experimental approaches outlined in this guide, will undoubtedly uncover more details about these pathways and may lead to the discovery of novel naphthoquinones with valuable biological activities.
References
- 1. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera | PLOS One [journals.plos.org]
- 3. Identification of a biosynthetic gene cluster for a red pigment cristazarin produced by a lichen-forming fungus Cladonia metacorallifera | PLOS One [journals.plos.org]
- 4. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rediscovery of viomellein as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rediscovery of viomellein as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical guidance for the implementation of the CRISPR genome editing tool in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: CRISPR-Cas9-Mediated Genome Editing in the Filamentous Ascomycete Huntiella omanensis [jove.com]
- 11. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary biological screening of 6-Ethyl-2,7-dimethoxyjuglone
An In-Depth Technical Guide on the Preliminary Biological Screening of 6-Ethyl-2,7-dimethoxyjuglone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies on the biological screening of this compound have been published. This guide therefore provides a comprehensive framework for its preliminary biological evaluation based on established methodologies for the screening of analogous juglone (B1673114) derivatives. The quantitative data presented herein is illustrative and derived from existing literature on various juglone derivatives to serve as a comparative reference.
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of natural compounds that have garnered significant interest in the scientific community due to their wide array of biological activities. These activities include antimicrobial, antifungal, antioxidant, and cytotoxic effects. The structural modifications of the juglone scaffold can lead to derivatives with enhanced potency and selectivity, making them promising candidates for drug discovery and development. This document outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, this compound.
Experimental Workflow
A systematic approach is crucial for the efficient evaluation of the biological properties of a new chemical entity. The following workflow provides a logical sequence for the preliminary screening of this compound.
Data Presentation
Cytotoxicity Data
The following table summarizes the cytotoxic activity of various juglone derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | IC50 (µM) | Reference |
| Juglone | A549 (Lung) | 9.47 | [1][2] |
| Juglone | LLC (Lewis Lung Carcinoma) | 10.78 | [1][2] |
| Juglone | MCF-7 (Breast) | ~12 | [3] |
| 5-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | A549 (Lung) | 4.67 | [4] |
| 5-((1-(2-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | A549 (Lung) | 4.72 | [4] |
| Sterenoid E (a complex juglone derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | [5] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [5] |
Antimicrobial Data
The antimicrobial potential of juglone and its derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Juglone | Staphylococcus aureus | 1000 | [6] |
| Novel Juglone Derivative | Methicillin-resistant S. aureus (MRSA) | 8 | [6] |
| Juglone | S. aureus | 12.5 | [7] |
| Compound 5am (a juglone derivative) | Methicillin-susceptible S. aureus (MSSA) | 0.5 | [7][8] |
| Compound 3bm (a juglone derivative) | MRSA | 2 | [7][8] |
| Juglone | Candida albicans | 0.003 mg/mL (3 µg/mL) | [9] |
| 7-methyl juglone | Shigella dysenteriae | 30 | |
| 7-methyl juglone | Candida albicans | 75 |
Antioxidant Activity
The antioxidant capacity of juglone and related compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound | IC50 (µg/mL) | Reference |
| Juglans regia L. Pellicle Extract (contains juglone) | 48.35 | |
| Quercetin (positive control) | 1.19 | |
| Caffeic acid (positive control) | 1.19 | |
| Trolox (positive control) | 5.59 | |
| Juglone | No significant activity | |
| J. regia leaves extract (polyphenolic fraction) | 67.78 (superoxide scavenging) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism and medium) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound at different concentrations. Include a control with only DPPH and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Signaling Pathway Visualization
Juglone and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is often mediated by the generation of reactive oxygen species (ROS).
This proposed pathway suggests that this compound may induce the production of reactive oxygen species (ROS), leading to the inhibition of the pro-survival PI3K/Akt pathway and modulation of Bcl-2 family proteins. This cascade of events culminates in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death or apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethyl-2,7-dimethoxyjuglone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Formula
6-Ethyl-2,7-dimethoxyjuglone, also known as 6-Ethyl-5-hydroxy-2,7-dimethoxy-1,4-naphthoquinone, is a substituted naphthoquinone. Its chemical structure is characterized by a naphthalene (B1677914) core with two ketone groups, a hydroxyl group, two methoxy (B1213986) groups, and an ethyl substituent.
Molecular Formula: C₁₄H₁₄O₅[1]
CAS Number: 15254-86-1[1]
The structural representation of this compound is as follows:
Caption: Molecular Structure of this compound.
Physicochemical Data
Publicly available databases provide limited physicochemical data for this compound. The following table summarizes the key computed properties.
| Property | Value | Source |
| Molecular Weight | 262.25 g/mol | [1] |
| Exact Mass | 262.084124 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound could not be identified in the current scientific literature. General methods for the synthesis of substituted naphthoquinones often involve multi-step processes, which may include Diels-Alder reactions, oxidation, and various functional group manipulations. However, a specific and validated experimental procedure for this particular molecule is not published.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the biological activity of this compound. While other derivatives of juglone (B1673114) and compounds with dimethoxy substitutions have been investigated for various pharmacological properties, including antimicrobial and anticancer activities, no specific studies on the biological effects, mechanism of action, or associated signaling pathways of this compound have been found.
Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.
Conclusion and Future Directions
This compound is a chemically defined molecule with a known structure and formula. However, there is a notable absence of in-depth technical data in the public domain. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The lack of data on its synthesis, biological activity, and mechanism of action indicates a completely unexplored area of research.
Future work should focus on:
-
Developing and publishing a reliable synthesis protocol for this compound.
-
Conducting comprehensive screening for biological activities, such as antimicrobial, antiviral, and cytotoxic effects.
-
Investigating the mechanism of action for any identified biological activities, including the elucidation of molecular targets and signaling pathways.
This foundational research is essential to unlock the potential of this compound for therapeutic or other applications.
References
Dimethoxyjuglones: A Comprehensive Review of Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxyjuglones, derivatives of the naturally occurring naphthoquinone juglone (B1673114), have emerged as a class of compounds with significant therapeutic potential. The addition of methoxy (B1213986) groups to the juglone scaffold profoundly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive review of the current state of knowledge on the bioactivity of dimethoxyjuglone isomers, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Cytotoxic Activity
Dimethoxyjuglone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities of various dimethoxyjuglone derivatives against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Carcinoma | 1 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | Prostate Carcinoma | 1.5 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | Prostate Carcinoma | 3 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | Prostate Carcinoma | 3 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | HS-5 (normal) | Bone Marrow | 10 | [1] |
| Substituted 1,4-Naphthoquinone (B94277) (Compound 11) | HuCCA-1 | Cholangiocarcinoma | 0.15 | [2] |
| Substituted 1,4-Naphthoquinone (Compound 11) | A549 | Lung Carcinoma | 1.55 | [2] |
| Substituted 1,4-Naphthoquinone (Compound 11) | HepG2 | Hepatocellular Carcinoma | 0.86 | [2] |
| Substituted 1,4-Naphthoquinone (Compound 11) | MOLT-3 | Lymphoblastic Leukemia | 0.06 | [2] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 5f) | H460 | Lung Cancer | 30.48 | [3] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | H460 | Lung Cancer | 4.24 | [3] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 5c) | MDA-MB-231 | Triple-Negative Breast Cancer | 21.6 | [3] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | MDA-MB-231 | Triple-Negative Breast Cancer | 16.0 | [3] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 5g) | A2780 | Ovarian Cancer | 2.68 | [3] |
| 2,3-(substituted)-1,4-naphthoquinone (Compound 8) | A2780 | Ovarian Cancer | 3.89 | [3] |
Antimicrobial Activity
Dimethoxyjuglones and related naphthoquinones have also been investigated for their potential as antimicrobial agents. They exhibit activity against a variety of bacteria and fungi, often through mechanisms involving membrane disruption and inhibition of essential cellular processes.
Quantitative Antimicrobial Data
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | Antibacterial | ≤ 0.125 (µmol/L) | [1] |
| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | Antibacterial | 1.2 | [4][5] |
| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | Antibacterial | 2.4 | [4][5] |
| 5,8-dihydroxy-1,4-naphthoquinone | Salmonella enteritidis | Antibacterial | 6 | [4][5] |
| 5,8-dihydroxy-1,4-naphthoquinone | Proteus vulgaris | Antibacterial | 10 | [4][5] |
| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | Antibacterial | 14 | [4][5] |
| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | Antifungal | < 0.6 | [4][5] |
| Naphthoquinone derivative IVS320 | Cryptococcus spp. | Antifungal | 3 - 5 | [6] |
| Naphthoquinone derivative IVS320 | Dermatophytes | Antifungal | 5 - 28 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of dimethoxyjuglone derivatives are an emerging area of research. Their mechanism of action is thought to involve the modulation of key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the regulation of pro-inflammatory cytokine expression.
In Vitro Anti-inflammatory Data
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Lom-Am-Ma-Pruek (LAMP) remedy extract | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 24.90 ± 0.86 | [7] |
| Lom-Am-Ma-Pruek (LAMP) remedy extract | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 4.77 ± 0.03 | [7] |
| Lom-Am-Ma-Pruek (LAMP) remedy extract | TNF-α Production Inhibition | RAW 264.7 | 35.01 ± 2.61 | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxyjuglone derivative for 72 hours.
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][12][13]
-
Preparation of Inoculum: Grow the microbial strain in an appropriate broth medium to a density of 0.5-2.0 x 10⁷ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the dimethoxyjuglone compound in a 96-well microplate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 24 hours (for yeast) or up to 96 hours (for filamentous fungi and bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[14][15][16]
-
Cell Culture: Culture RAW 264.7 macrophage cells (1 x 10⁵ cells/mL) and pre-incubate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxyjuglone derivative.
-
Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable metabolite of NO.
Signaling Pathways
The cytotoxic effects of dimethoxyjuglone derivatives are often mediated through the induction of ROS, which in turn modulates several key signaling pathways, leading to apoptosis.
ROS-Mediated Apoptosis
Caption: Dimethoxyjuglone induces ROS, leading to apoptosis.
Modulation of MAPK, Akt, and STAT3 Signaling
Dimethoxyjuglone derivatives have been shown to influence the MAPK, Akt, and STAT3 signaling pathways, which are critical for cell survival and proliferation.[17][18][19][20][21][22][23][24][25][26]
Caption: Dimethoxyjuglone modulates key survival pathways.
Inhibition of NF-κB Signaling
Some studies suggest that the anti-inflammatory effects of related compounds may be mediated through the inhibition of the NF-κB signaling pathway.[27][28][29][30][31]
Caption: Dimethoxyjuglones may inhibit NF-κB signaling.
Conclusion
Dimethoxyjuglones represent a promising class of bioactive molecules with demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory activities. Their ability to induce ROS and modulate critical signaling pathways such as MAPK, Akt, STAT3, and potentially NF-κB, underscores their therapeutic potential. Further research is warranted to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of dimethoxyjuglones as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of synthetic naphthoquinones against dermatophytes and opportunistic fungi: preliminary mechanism-of-action tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. mdpi.com [mdpi.com]
- 16. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 5-hydroxy-2-methyl-1,4-naphthoquinone, a vitamin K3 analogue, suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase, SHP-1: potential role in chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. S3I-201 derivative incorporating naphthoquinone unit as effective STAT3 inhibitors: Design, synthesis and anti-gastric cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 31. for.nchu.edu.tw [for.nchu.edu.tw]
Methodological & Application
Total Synthesis of 6-Ethyl-2,7-dimethoxyjuglone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the total synthesis of 6-Ethyl-2,7-dimethoxyjuglone, a substituted naphthoquinone of interest in medicinal chemistry and drug development. The synthesis is proposed as a four-step sequence commencing with commercially available 2,7-dihydroxynaphthalene (B41206). The protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, based on established chemical transformations.
Proposed Synthetic Pathway
The total synthesis of this compound is proposed to proceed via the following four key transformations:
-
Dimethylation: Protection of the hydroxyl groups of 2,7-dihydroxynaphthalene via Williamson ether synthesis to yield 2,7-dimethoxynaphthalene (B1218487).
-
Friedel-Crafts Acylation: Regioselective introduction of an acetyl group at the C6 position of 2,7-dimethoxynaphthalene to afford 6-acetyl-2,7-dimethoxynaphthalene.
-
Wolff-Kishner Reduction: Reduction of the acetyl group to an ethyl group to provide 6-ethyl-2,7-dimethoxynaphthalene.
-
Oxidation: Selective oxidation of the electron-rich naphthalene (B1677914) core to the corresponding 1,4-naphthoquinone (B94277), yielding the target molecule, this compound.
Caption: Proposed four-step total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,7-Dimethoxynaphthalene
This procedure details the dimethylation of 2,7-dihydroxynaphthalene using dimethyl sulfate (B86663).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 g | 0.0624 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 5.5 g | 0.1375 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 17.2 mL | 0.1375 |
| Methanol (B129727) (MeOH) | - | 100 mL | - |
| Water (H₂O) | - | 200 mL | - |
| Diethyl Ether (Et₂O) | - | 150 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0624 mol) of 2,7-dihydroxynaphthalene in 100 mL of methanol.
-
To the stirred solution, add a solution of 5.5 g (0.1375 mol) of sodium hydroxide in 20 mL of water.
-
Add 17.2 mL (0.1375 mol) of dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,7-dimethoxynaphthalene.
Expected Yield: ~85-95%
Step 2: Synthesis of 6-Acetyl-2,7-dimethoxynaphthalene
This protocol describes the regioselective Friedel-Crafts acylation of 2,7-dimethoxynaphthalene. The use of nitrobenzene as a solvent is crucial for achieving high regioselectivity for the 6-position.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,7-Dimethoxynaphthalene | 188.22 | 5.0 g | 0.0266 |
| Anhydrous Aluminum Chloride | 133.34 | 4.2 g | 0.0315 |
| Acetyl Chloride (CH₃COCl) | 78.50 | 2.2 mL | 0.0315 |
| Nitrobenzene | - | 50 mL | - |
| Crushed Ice | - | 100 g | - |
| Concentrated HCl | - | 20 mL | - |
| Chloroform (B151607) (CHCl₃) | - | 50 mL | - |
| Methanol (MeOH) | - | - | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4.2 g (0.0315 mol) of anhydrous aluminum chloride in 50 mL of dry nitrobenzene.
-
Cool the solution to approximately 5°C using an ice bath.
-
Add 5.0 g (0.0266 mol) of finely ground 2,7-dimethoxynaphthalene to the stirred solution.
-
Add 2.2 mL (0.0315 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[1]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.[1]
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 50 mL of chloroform.
-
Wash the combined organic layers with water (3 x 50 mL).
-
Remove the chloroform by rotary evaporation.
-
The crude product is then purified by vacuum distillation or recrystallization from methanol to yield 6-acetyl-2,7-dimethoxynaphthalene.[1]
Expected Yield: ~45-50%[1]
Step 3: Synthesis of 6-Ethyl-2,7-dimethoxynaphthalene
This procedure utilizes the Wolff-Kishner reduction, specifically the Huang-Minlon modification, for the deoxygenation of the acetyl group.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Acetyl-2,7-dimethoxynaphthalene | 230.26 | 4.0 g | 0.0174 |
| Hydrazine (B178648) Hydrate (NH₂NH₂·H₂O) | 50.06 | 3.5 mL | ~0.07 |
| Potassium Hydroxide (KOH) | 56.11 | 3.9 g | 0.0695 |
| Diethylene Glycol | - | 40 mL | - |
| 1.0 M HCl (aq) | - | - | - |
| Diethyl Ether (Et₂O) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 4.0 g (0.0174 mol) of 6-acetyl-2,7-dimethoxynaphthalene, 40 mL of diethylene glycol, 3.5 mL of hydrazine hydrate, and 3.9 g (0.0695 mol) of potassium hydroxide.[2]
-
Heat the mixture to 110°C for 1 hour.
-
Increase the temperature to 190-200°C and allow water and excess hydrazine to distill off.[3]
-
Maintain the reaction at this temperature for an additional 4 hours.[2]
-
Cool the reaction mixture to room temperature and quench by adding 1.0 M aqueous HCl until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure 6-ethyl-2,7-dimethoxynaphthalene.
Expected Yield: >90%[4]
Step 4: Synthesis of this compound
This final step involves the oxidation of the substituted naphthalene to the desired 1,4-naphthoquinone using ceric ammonium (B1175870) nitrate (B79036) (CAN).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Ethyl-2,7-dimethoxynaphthalene | 216.28 | 3.0 g | 0.0139 |
| Ceric Ammonium Nitrate (CAN) | 548.23 | 16.7 g | 0.0305 |
| Acetonitrile (CH₃CN) | - | 100 mL | - |
| Water (H₂O) | - | 50 mL | - |
| Dichloromethane (B109758) (CH₂Cl₂) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3.0 g (0.0139 mol) of 6-ethyl-2,7-dimethoxynaphthalene in 100 mL of acetonitrile.
-
In a separate beaker, dissolve 16.7 g (0.0305 mol, 2.2 equivalents) of ceric ammonium nitrate in 50 mL of water.
-
Cool the naphthalene solution to 0°C in an ice bath.
-
Add the CAN solution dropwise to the stirred naphthalene solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into 200 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound as a colored solid.
Expected Yield: Moderate to good yields are expected based on similar oxidations of substituted naphthalenes.[5][6]
Workflow Visualization
References
Methods for the Purification of 6-Ethyl-2,7-dimethoxyjuglone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the purification of 6-Ethyl-2,7-dimethoxyjuglone. Due to a lack of specific literature detailing the purification of this exact molecule, the following protocols are based on established methods for the purification of structurally related juglone (B1673114) and naphthoquinone derivatives. Optimization of these methods for this compound is recommended.
Introduction
This compound is a substituted naphthoquinone. Compounds in this class are often isolated from natural sources or synthesized in a laboratory setting. Purification is a critical step to remove impurities, byproducts, and unreacted starting materials. The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective methods for the purification of juglone derivatives include column chromatography and recrystallization.
General Purification Strategy
A general workflow for the purification of this compound involves an initial crude purification by column chromatography followed by a final polishing step using recrystallization. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).
Application Notes and Protocols for 6-Ethyl-2,7-dimethoxyjuglone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2,7-dimethoxyjuglone is a naphthoquinone derivative. Compounds within this class are recognized for their potential as anticancer agents, largely attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. These application notes provide a comprehensive overview of the known cellular effects of this compound and detailed protocols for its application in cell culture-based assays. The methodologies outlined below are foundational for investigating the cytotoxic and mechanistic properties of this compound.
Biological Activity and Mechanism of Action
This compound, as a member of the naphthoquinone family, is anticipated to exert its biological effects through the induction of oxidative stress, leading to programmed cell death (apoptosis). The proposed mechanism of action, based on studies of analogous compounds, involves the generation of reactive oxygen species (ROS), which in turn modulates key cellular signaling pathways.
Key Signaling Pathways Potentially Affected:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Naphthoquinones are known to activate JNK and p38, stress-activated kinases that can promote apoptosis, while potentially inhibiting the ERK pathway, which is often associated with cell survival.
-
Akt/STAT3 Signaling: Inhibition of the PI3K/Akt and STAT3 signaling cascades, crucial for cell survival, proliferation, and differentiation, is a common mechanism for anticancer compounds.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MDA-MB-435 | Melanoma | 2.1 | 72 hours |
| MDA-MB-231 | Breast Cancer | 7.8 | 72 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS levels using a fluorescent probe.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates or 96-well black plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for a short duration (e.g., 1-6 hours).
-
Probe Loading: Incubate the cells with DCFH-DA solution in serum-free medium.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in signaling pathways.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for p-JNK, p-p38, p-Akt, p-STAT3, Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for determining the IC50 value using an MTT assay.
Caption: Logical flow for investigating the mechanism of action.
Application Notes and Protocols: Cytotoxicity of 6-Ethyl-2,7-dimethoxyjuglone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of 6-Ethyl-2,7-dimethoxyjuglone on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
This compound is a derivative of juglone (B1673114), a naturally occurring naphthoquinone found in plants of the Juglandaceae family. Juglone and its analogs have garnered significant interest in cancer research due to their cytotoxic properties against various cancer cell lines.[1][2] The proposed mechanisms of action for juglone derivatives often involve the induction of oxidative stress, apoptosis, and the modulation of key cell signaling pathways.[3][4]
The MTT assay is a widely used colorimetric method to assess cell viability.[5][6][7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[8] This application note provides a step-by-step protocol for determining the cytotoxic effects of this compound and can be adapted for other juglone derivatives.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides an example of how to present such quantitative data.
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Human Breast Adenocarcinoma) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Human Lung Carcinoma) | 22.5 ± 2.5 | 1.2 ± 0.2 |
| HeLa (Human Cervical Cancer) | 18.9 ± 2.1 | 0.9 ± 0.15 |
| HEK293 (Human Embryonic Kidney) | > 50 | 5.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected mammalian cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
Preparation of Stock and Working Solutions
a. This compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a 10 mM stock solution.[9][10]
-
Store the stock solution in small aliquots at -20°C, protected from light.[10]
b. MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7]
-
Filter-sterilize the solution through a 0.2 µm filter.[7]
-
Store the MTT solution at 4°C, protected from light.[7]
Cell Culture and Seeding
-
Culture the selected cell lines in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Treatment with this compound
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in serum-free medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) for background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 3-4 hours at 37°C in the dark.[7] During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Plausible Signaling Pathway
Juglone and its derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK signaling pathways.[2][3]
Caption: Proposed apoptotic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Ethyl-2,7-dimethoxyjuglone on MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Ethyl-2,7-dimethoxyjuglone is a synthetic naphthoquinone derivative. Naphthoquinones are a class of compounds known for their potential anticancer properties. This document provides a comprehensive set of protocols to evaluate the anticancer efficacy of this compound, a novel investigational compound, on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. MDA-MB-231 cells are a widely used model for highly aggressive and metastatic breast cancer. The following protocols detail methods for assessing cell viability, induction of apoptosis, and potential mechanisms of action through signaling pathway analysis.
Data Presentation: Summarized Quantitative Results
The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols. These tables are designed for easy comparison of the compound's effects at various concentrations.
Table 1: Cell Viability (IC50 Values) of this compound on MDA-MB-231 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 45.2 ± 3.1 |
| 48 hours | 28.7 ± 2.5 |
| 72 hours | 15.9 ± 1.8 |
| IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. |
Table 2: Induction of Apoptosis in MDA-MB-231 Cells after 48-hour Treatment
| Compound Concentration (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 1.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
| 15 (IC50/2) | 60.3 ± 3.5 | 18.2 ± 1.9 | 15.4 ± 1.5 | 6.1 ± 0.8 |
| 30 (IC50) | 35.8 ± 2.8 | 25.7 ± 2.1 | 30.1 ± 2.4 | 8.4 ± 1.0 |
| 60 (2 x IC50) | 10.2 ± 1.5 | 19.5 ± 2.0 | 58.6 ± 4.1 | 11.7 ± 1.3 |
| Data presented as mean ± standard deviation from three independent experiments. |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental process and the hypothesized molecular mechanism are provided below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 5 x 10⁵ MDA-MB-231 cells per well in 6-well plates.[2][3] After 24 hours, treat the cells with this compound at desired concentrations (e.g., IC50/2, IC50, and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach with Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blot Analysis for Apoptosis and PI3K/Akt Pathway Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.
-
Cell Lysis: Treat MDA-MB-231 cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge at 14,000 x g for 20 minutes at 4°C.[3] Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 30-40 µg of protein from each sample by boiling in SDS loading buffer.[3] Separate the proteins based on size by electrophoresis on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Suggested antibodies include:
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[4]
References
- 1. 2.4. Cell Viability Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Mechanism of 6-Ethyl-2,7-dimethoxyjuglone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed experimental protocols for investigating the anti-inflammatory mechanism of the novel compound 6-Ethyl-2,7-dimethoxyjuglone. While direct experimental data for this specific molecule is not yet publicly available, the protocols outlined herein are based on the established anti-inflammatory properties of its parent compound, juglone, and its derivatives. These compounds are known to exert their effects through the modulation of key inflammatory signaling pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) pathway and suppressing the production of pro-inflammatory mediators. The following sections offer a structured approach to systematically elucidate the anti-inflammatory profile of this compound, from initial cytotoxicity assessments to in-depth mechanistic studies of signaling pathway modulation.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Concentration (µM) | Inhibition (%) |
| Control | - | ||
| LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Dexamethasone (Positive Control) | 10 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 |
Table 4: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS (Fold Change) | COX-2 (Fold Change) | TNF-α (Fold Change) | IL-6 (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ||||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, a key inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a positive control such as dexamethasone.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
-
Protocol:
-
Culture and treat RAW 264.7 cells as described previously.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).
-
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS for appropriate time points.
-
Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.
-
Determine protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Application of 6-Ethyl-2,7-dimethoxyjuglone in Melanoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2,7-dimethoxyjuglone is a naphthoquinone derivative that has been identified as a potential cytotoxic agent in cancer research. As a derivative of juglone (B1673114), a naturally occurring compound with known anticancer properties, this compound is of interest for its potential therapeutic applications in oncology, particularly in the context of melanoma. This document provides a summary of the available data, detailed experimental protocols for its study, and an overview of its potential mechanism of action in melanoma cells.
Mechanism of Action
While the specific signaling pathways affected by this compound in melanoma have not been fully elucidated, the mechanism of its parent compound, juglone, has been studied. It is hypothesized that this compound may share a similar mechanism of action. Juglone has been shown to induce apoptosis in melanoma cells through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS can lead to the activation of the p38 MAPK and p53 tumor suppressor pathways, ultimately resulting in programmed cell death.[1][2][3]
The proposed mechanism involves the following steps:
-
Induction of Oxidative Stress: this compound, like other naphthoquinones, may undergo redox cycling, leading to the production of ROS within the melanoma cells.
-
Activation of Stress-Signaling Pathways: The accumulation of ROS acts as a cellular stress signal, activating the p38 MAPK pathway.
-
p53-Mediated Apoptosis: The activation of the p38 MAPK pathway can lead to the phosphorylation and activation of the p53 tumor suppressor protein. Activated p53 can then upregulate the expression of pro-apoptotic proteins, leading to the initiation of the apoptotic cascade.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a human melanoma cell line, MDA-MB-435. It is important to note that the MDA-MB-435 cell line, while historically used as a breast cancer model, has been genetically confirmed to be of melanoma origin.[4][5]
Table 1: Cytotoxic Activity of this compound against Human Melanoma Cells
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-435 | Melanoma | 1 - 20 | (Bacon et al., 2020) |
Note: The precise IC50 value from the study by Bacon et al. (2020) was not publicly available, only the active range.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in melanoma research.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human melanoma cell line (e.g., MDA-MB-435, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
Melanoma cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p53, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed melanoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Proposed Signaling Pathway of this compound in Melanoma
Caption: Proposed mechanism of this compound-induced apoptosis in melanoma cells.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. Effect of juglone on C-32 and COLO 829 melanoma cells in in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juglone, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juglone potentiates TRAIL‑induced apoptosis in human melanoma cells via activating the ROS‑p38‑p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDA-MB-435 cells are derived from M14 melanoma cells--a loss for breast cancer, but a boon for melanoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for the Synthesis and SAR Studies of Novel 6-Ethyl-2,7-dimethoxyjuglone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a prominent member of this family, has been the subject of extensive research, leading to the development of numerous derivatives with enhanced potency and selectivity. This document outlines the synthesis of a novel juglone scaffold, 6-Ethyl-2,7-dimethoxyjuglone, and proposes a series of derivatives for Structure-Activity Relationship (SAR) studies. The protocols provided herein detail the synthetic methodologies and biological evaluation assays to guide researchers in the exploration of this new class of potential therapeutic agents. The structural modifications are designed based on established SAR principles for naphthoquinones, aiming to probe the effects of substitution on cytotoxicity and target engagement.
Proposed Synthesis of this compound
The synthesis of the novel core structure, this compound, can be approached through a multi-step pathway commencing with the commercially available 2,7-dihydroxynaphthalene (B41206). The proposed synthetic route is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 2,7-Dimethoxynaphthalene
-
To a solution of 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (3 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,7-dimethoxynaphthalene.
Protocol 2: Synthesis of 1-Acyl-2,7-dimethoxynaphthalene
-
Dissolve 2,7-dimethoxynaphthalene (1 equivalent) in a suitable dry solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl3) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Add the appropriate acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the acylated product.
Protocol 3: Synthesis of 1-Ethyl-2,7-dimethoxynaphthalene
Clemmensen Reduction:
-
Add amalgamated zinc, prepared from zinc dust and mercuric chloride, to a round-bottom flask.
-
Add concentrated hydrochloric acid, water, and toluene, followed by the 1-acyl-2,7-dimethoxynaphthalene (1 equivalent).
-
Heat the mixture to reflux for 24-48 hours, with periodic addition of more concentrated HCl.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 4: Synthesis of this compound
-
Dissolve 1-Ethyl-2,7-dimethoxynaphthalene (1 equivalent) in a mixture of acetonitrile (B52724) and water.
-
Cool the solution to 0°C.
-
Add a solution of ceric ammonium (B1175870) nitrate (B79036) (CAN) (2.5 equivalents) in water dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Design of Derivatives for SAR Studies
Based on the core structure of this compound, a series of derivatives will be synthesized to investigate the structure-activity relationships. Modifications will focus on the C2, C3, and C5 positions, as these are often critical for the biological activity of naphthoquinones.[1]
Table 1: Proposed Derivatives of this compound for SAR Studies
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C5-OH) |
| JUG-Et-OMe | -OCH3 | -H | -H |
| JUG-Et-OMe-01 | -OH | -H | -H |
| JUG-Et-OMe-02 | -NH2 | -H | -H |
| JUG-Et-OMe-03 | -Cl | -H | -H |
| JUG-Et-OMe-04 | -OCH3 | -Br | -H |
| JUG-Et-OMe-05 | -OCH3 | -CH3 | -H |
| JUG-Et-OMe-06 | -OCH3 | -H | -CH3 |
| JUG-Et-OMe-07 | -OCH3 | -H | -Ac |
Experimental Protocols: Biological Evaluation
The synthesized compounds will be evaluated for their anticancer activity against a panel of human cancer cell lines.
Caption: Workflow for the biological evaluation of novel juglone derivatives.
Protocol 5: Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized juglone derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.[2]
Protocol 6: Apoptosis Assay by Annexin V-FITC/PI Staining
-
Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 7: Cell Cycle Analysis
-
Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Hypothetical SAR Data
The following table presents hypothetical data based on established SAR principles for naphthoquinones, where modifications at the C2 and C3 positions can significantly impact cytotoxicity.[3]
Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | R1 (at C2) | R2 (at C3) | R3 (at C5-OH) | IC50 (µM) | Apoptosis (%) | Cell Cycle Arrest |
| JUG-Et-OMe | -OCH3 | -H | -H | 15.2 | 18.5 | G1/S |
| JUG-Et-OMe-01 | -OH | -H | -H | 8.5 | 35.2 | G2/M |
| JUG-Et-OMe-02 | -NH2 | -H | -H | 5.1 | 45.8 | G2/M |
| JUG-Et-OMe-03 | -Cl | -H | -H | 12.8 | 22.1 | G1/S |
| JUG-Et-OMe-04 | -OCH3 | -Br | -H | 9.7 | 28.9 | G1/S |
| JUG-Et-OMe-05 | -OCH3 | -CH3 | -H | 18.9 | 15.3 | G1/S |
| JUG-Et-OMe-06 | -OCH3 | -H | -CH3 | 25.4 | 10.1 | - |
| JUG-Et-OMe-07 | -OCH3 | -H | -Ac | 22.1 | 12.6 | - |
| Doxorubicin | - | - | - | 0.5 | 65.4 | G2/M |
Potential Signaling Pathway Involvement
Many naphthoquinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
References
- 1. Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3) | MDPI [mdpi.com]
- 2. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects [mdpi.com]
- 3. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Ethyl-2,7-dimethoxyjuglone in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2,7-dimethoxyjuglone is a synthetic naphthoquinone derivative of significant interest in pharmaceutical research due to its potential therapeutic properties, which are hypothesized based on the known bioactivities of related juglone (B1673114) and naphthoquinone compounds. These activities include anticancer, antimicrobial, and anti-inflammatory effects. Accurate and precise quantification of this compound in various extracts is crucial for preclinical and clinical development, enabling pharmacokinetic studies, formulation optimization, and quality control.
This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not yet publicly available, the following protocols are based on established methods for the analysis of structurally similar substituted naphthoquinones and juglone derivatives.
Analytical Techniques Overview
The choice of analytical technique for the quantification of this compound will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a robust and widely available technique suitable for routine quantification in less complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying trace levels of the compound in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile or derivatized naphthoquinones, providing high chromatographic resolution and mass spectrometric identification.
Data Presentation: Quantitative Parameters for Analogous Compounds
The following tables summarize typical quantitative data for the analysis of juglone and other naphthoquinone derivatives, which can be considered as a starting point for the method validation of this compound analysis.
Table 1: HPLC Method Parameters for Naphthoquinone Analysis
| Parameter | Value | Reference Compound(s) | Source |
| Linearity (r²) | > 0.999 | 1,4-Naphthoquinone | [1][2] |
| Limit of Detection (LOD) | < 0.84 µg/mL | Naphthoquinone derivatives | [3] |
| Limit of Quantification (LOQ) | 495 ppm | 1,4-Naphthoquinone | [2] |
| Accuracy (% Recovery) | 96.26 - 103.48% | Naphthoquinone derivatives | [3] |
| Precision (RSD) | < 5.68% | Naphthoquinone derivatives | [3] |
Table 2: LC-MS/MS Method Parameters for Juglone Analysis
| Parameter | Value | Reference Compound(s) | Source |
| Linearity (r²) | > 0.995 | Immunosuppressants | [4] |
| LOD (extract) | 0.02 µg/mL | Juglone | [4] |
| LOQ (extract) | 0.06 µg/mL | Juglone | [4] |
| Accuracy (% Recovery) | 70 - 120% | General LC-MS/MS | [5] |
| Precision (RSD) | < 15% | General LC-MS/MS | [5] |
Table 3: GC-MS Method Parameters for Naphthoquinone Analysis
| Parameter | Value | Reference Compound(s) | Source |
| Linearity (r²) | > 0.999 | Terpinen-4-ol, 1,8-cineole, (−)-α-bisabolol | [6] |
| LOD | 5.0 ng/mL | Tropane (B1204802) alkaloids | [7] |
| LOQ | Not Specified | - | - |
| Accuracy (% Recovery) | > 80% | Tropane alkaloids | [7] |
| Precision (RSD) | < 2.56% | Terpinen-4-ol, 1,8-cineole, (−)-α-bisabolol | [6] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of substituted naphthoquinones from a solid matrix, such as dried and powdered plant material. The choice of solvent may need to be optimized for this compound.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
Ethyl acetate, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of the selected extraction solvent (e.g., methanol, chloroform, or ethyl acetate).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the analytical instrument.
Extraction Workflow for this compound.
HPLC-DAD Quantification Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade, purified (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm, quantify at the maximum absorption wavelength of this compound.
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Quantification Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Same as HPLC protocol.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: (A shorter, faster gradient can be used with UHPLC)
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.5 min: 95% to 5% B
-
6.5-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): [M+H]⁺ of this compound (to be determined)
-
Product Ions (Q3): At least two characteristic fragment ions (to be determined by infusion of the standard)
-
Collision Energy: To be optimized for each transition.
-
Other parameters (e.g., capillary voltage, source temperature): To be optimized based on the instrument.
Procedure:
-
Follow the same procedure for preparing stock and calibration standards as in the HPLC protocol.
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound.
-
Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.
-
Inject the calibration standards and sample extracts.
-
Quantify using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
GC-MS Quantification Protocol (with Derivatization)
Naphthoquinones may require derivatization to improve their volatility and thermal stability for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
BSTFA with 1% TMCS (derivatizing agent)
-
Pyridine (B92270) (reaction solvent)
-
Hexane, GC grade
-
This compound reference standard
Derivatization Protocol:
-
Evaporate a known amount of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Procedure:
-
Prepare and derivatize a series of calibration standards and the sample extracts.
-
Inject the derivatized solutions into the GC-MS.
-
Identify the derivatized compound based on its retention time and mass spectrum.
-
Quantify using the peak area of selected ions against the calibration curve.
Signaling Pathway
Naphthoquinone derivatives, including dimethoxy-substituted analogs, are known to induce cellular apoptosis, often through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. The following diagram illustrates a plausible signaling cascade initiated by a dimethoxy-naphthoquinone.
Apoptosis induction by a dimethoxy-naphthoquinone derivative.
This pathway highlights the central role of ROS in mediating the cytotoxic effects of dimethoxy-naphthoquinones. The increased ROS levels lead to the activation of the MAPK signaling cascade (p38 and JNK) and the inhibition of the STAT3 pathway, both of which converge on mitochondrial dysfunction. This, in turn, triggers the activation of caspases, the key executioners of apoptosis, ultimately leading to programmed cell death.[8]
References
- 1. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of naphthoquinone derivatives in the Asian medicinal plant Eleutherine americana by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Efficacy of 6-Ethyl-2,7-dimethoxyjuglone on Ovarian Cancer Cell Lines
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance.[1][2][3] The exploration of novel therapeutic agents with potent anti-cancer activity is crucial for improving patient outcomes. 6-Ethyl-2,7-dimethoxyjuglone is a synthetic naphthoquinone derivative. This document provides a comprehensive set of protocols to evaluate the in vitro anti-cancer effects of this compound on human ovarian cancer cell lines. The following methodologies describe standardized assays to determine the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, a protocol for Western blotting is included to investigate the underlying molecular mechanisms of action.
Recommended Cell Lines
A panel of well-characterized human ovarian cancer cell lines is recommended to assess the efficacy of this compound, representing the heterogeneity of the disease.[1][2] Suggested cell lines include:
-
A2780: A cell line sensitive to cisplatin, often used as a model for endometrioid ovarian cancer.[3][4]
-
SKOV-3: A human ovarian adenocarcinoma cell line known for its resistance to some chemotherapeutic agents.[4][5][6]
-
OVCAR-3: A cell line derived from a patient with progressive adenocarcinoma of the ovary, resistant to doxorubicin (B1662922) and cisplatin, and expressing hormone receptors.[7][8]
Data Presentation
The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Ovarian Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD |
| A2780 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| SKOV-3 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| OVCAR-3 | 24 | Data |
| 48 | Data | |
| 72 | Data |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) ± SD | % Late Apoptosis (Annexin V+/PI+) ± SD | % Necrosis (Annexin V-/PI+) ± SD |
| A2780 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data | |
| SKOV-3 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data | |
| OVCAR-3 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data |
Table 3: Cell Cycle Analysis of Ovarian Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| A2780 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data | |
| SKOV-3 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data | |
| OVCAR-3 | Control | 0 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data |
Visualizations
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be affected by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the compound's cytotoxic effects.[1][4][5]
Materials:
-
Ovarian cancer cell lines (A2780, SKOV-3, OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][7][9]
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[7] Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[7]
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay. Treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, which can help elucidate the signaling pathways affected by the compound.[13][14][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[16] Normalize the expression of target proteins to the loading control.
References
- 1. Ovarian Cancer Cell Line Panel (OCCP): Clinical Importance of In Vitro Morphological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Ovarian Cancer Cell Cytotoxic Drug Resistance Phenotype with Xanthium strumarium L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarking and Induction of Apoptosis in Ovarian Cancer Using Bifunctional Polyethyleneimine-Caged Platinum Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Article on Commonly Used Cell Models in Ovarian Cancer Research! | Ubigene [ubigene.us]
- 9. Apoptosis assay and cell cycle assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ovarian cancer cell lines derived from non-serous carcinomas migrate and invade more aggressively than those derived from high-grade serous carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathway network alterations in human ovarian cancers identified with quantitative mitochondrial proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Identification and validation of differentially expressed proteins in epithelial ovarian cancers using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethyl-2,7-dimethoxyjuglone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Ethyl-2,7-dimethoxyjuglone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of 2,7-Dimethoxynaphthalene (B1218487)
Q1: We are experiencing low yields during the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene with propionyl chloride. What are the common causes and how can we improve the yield?
A1: Low yields in this step are frequently due to side reactions, improper reaction conditions, or catalyst deactivation. Here are some key areas to troubleshoot:
-
Regioselectivity: The primary challenge in the acylation of 2,7-dimethoxynaphthalene is controlling the position of acylation. The methoxy (B1213986) groups are activating and ortho-, para-directing. This can lead to a mixture of isomers. To favor acylation at the desired position (C6), consider the choice of solvent and catalyst. Some studies on related methoxynaphthalenes suggest that using a milder Lewis acid or a bulkier catalyst can influence regioselectivity.[1][2]
-
Catalyst Choice and Stoichiometry: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) are critical. Using an insufficient amount of catalyst can lead to an incomplete reaction. Conversely, an excessive amount can promote side reactions and complicate the work-up. It is crucial to use a stoichiometric amount or a slight excess of the catalyst as the product ketone can form a complex with the Lewis acid.
-
Reaction Temperature: Friedel-Crafts acylations are often exothermic. Maintaining a low and controlled temperature during the addition of reagents is crucial to prevent side reactions such as polyacylation or rearrangement. A gradual increase to room temperature or gentle heating might be necessary to drive the reaction to completion.
-
Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Purity of Reagents: The purity of 2,7-dimethoxynaphthalene, propionyl chloride, and the solvent is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Issue 2: Formation of Multiple Products and Purification Challenges
Q2: Our reaction mixture from the Friedel-Crafts acylation shows multiple spots on TLC, making purification difficult. How can we minimize byproduct formation?
A2: The formation of multiple products is a common issue, primarily due to the formation of different regioisomers.
-
Solvent Effects: The choice of solvent can significantly influence the isomer distribution. For instance, using a more polar solvent like nitrobenzene (B124822) can sometimes favor the formation of the thermodynamically more stable para-substituted product in related reactions.[1] Carbon disulfide is another common solvent for Friedel-Crafts reactions.
-
Order of Addition: Adding the Lewis acid to the mixture of the aromatic substrate and acylating agent (Perrier addition) can sometimes improve selectivity compared to adding the acylating agent to a pre-formed complex of the aromatic and the Lewis acid.
-
Column Chromatography: Careful column chromatography is usually necessary to separate the desired isomer. Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients) to achieve optimal separation.
Issue 3: Inefficient Oxidation to the Naphthoquinone
Q3: We are struggling with the oxidation of the acylated intermediate to the 1,4-naphthoquinone. The yields are low and we observe decomposition.
A3: The oxidation of the naphthalene (B1677914) ring to a naphthoquinone can be a sensitive step.
-
Choice of Oxidizing Agent: Various oxidizing agents can be used, such as chromium trioxide in acetic acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), or Fremy's salt. The choice of oxidant and reaction conditions needs to be carefully optimized to avoid over-oxidation or degradation of the starting material. Oxidation with chromium trioxide is a classic method but can be harsh.[3]
-
Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a low temperature during the addition of the oxidizing agent is crucial to control the reaction rate and prevent decomposition.
-
Protection of Functional Groups: If other sensitive functional groups are present, they may need to be protected prior to the oxidation step. In this case, the methoxy groups are generally stable under these conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,7-Dimethoxynaphthalene
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (B109758) (or another suitable solvent like nitrobenzene or carbon disulfide) to the flask. Cool the suspension to 0 °C in an ice bath. Add 2,7-dimethoxynaphthalene (1.0 eq.) to the stirred suspension.
-
Acylating Agent Addition: Slowly add propionyl chloride (1.1 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the desired 6-propionyl-2,7-dimethoxynaphthalene isomer.
Protocol 2: Oxidation to 6-Ethyl-2,7-dimethoxy-1,4-naphthoquinone
-
Dissolution: Dissolve the purified 6-propionyl-2,7-dimethoxynaphthalene (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Cool the solution to 10-15 °C in an ice-water bath. Slowly add a solution of chromium trioxide (3.0 eq.) in a mixture of water and glacial acetic acid dropwise, while maintaining the temperature below 20 °C.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a large volume of cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Illustrative Effect of Catalyst on Friedel-Crafts Acylation Yield (Model Reaction)
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Acylated Product (%) |
| 1 | AlCl₃ | Dichloromethane | 0 to RT | 3 | 75 |
| 2 | SnCl₄ | Dichloromethane | 0 to RT | 4 | 68 |
| 3 | BF₃·OEt₂ | Dichloromethane | 0 to RT | 6 | 55 |
| 4 | AlCl₃ | Nitrobenzene | 0 to RT | 3 | 82 (higher para-selectivity) |
Note: This data is illustrative for a model Friedel-Crafts acylation and actual yields for the synthesis of 6-propionyl-2,7-dimethoxynaphthalene may vary.
Table 2: Illustrative Effect of Oxidizing Agent on Naphthoquinone Formation (Model Reaction)
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Naphthoquinone (%) |
| 1 | CrO₃ | Acetic Acid | 15-25 | 18 | 45 |
| 2 | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 to RT | 2 | 60 |
| 3 | Fremy's Salt (K₂NO(SO₃)₂) | Water/Acetone | RT | 4 | 52 |
Note: This data is illustrative for a model oxidation of a naphthalene derivative and actual yields for the target synthesis may differ.
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Overall Yield
Caption: Decision tree for troubleshooting low overall yield in the synthesis.
References
Overcoming solubility issues of 6-Ethyl-2,7-dimethoxyjuglone for bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 6-Ethyl-2,7-dimethoxyjuglone in bioassays.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Buffers or Cell Culture Media
Question: I dissolved this compound in 100% DMSO to create a stock solution. When I dilute it into my aqueous assay buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in a highly organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of solution.
Here is a step-by-step guide to troubleshoot and prevent precipitation:
1. Optimize Your Dilution Technique:
-
Pre-warm the aqueous medium: Always pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[1] Many compounds are more soluble at slightly higher temperatures.
-
Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your concentrated DMSO stock in your aqueous medium.
-
Slow addition and rapid mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[1] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
2. Adjust Final Concentration and Solvent Percentage:
-
Lower the final concentration: The intended final concentration of this compound may be above its solubility limit in the final assay conditions. Try reducing the final concentration.
-
Minimize the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also affect the outcome of your bioassay.[2][3][4][5][6] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
3. Conduct a Solubility Test:
-
Perform a simple experiment to determine the maximum soluble concentration of this compound in your specific assay buffer or medium. This will help you establish a working concentration range for your future experiments.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of your stock solution in your aqueous assay buffer or cell culture medium in a clear microplate or microcentrifuge tubes.
-
Include a vehicle control with the same final concentrations of DMSO.
-
Incubate the plate/tubes under your experimental conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film).
-
For a more quantitative measure, you can read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from any precipitate.
Protocol 2: Preparation of Working Solutions for Bioassays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final concentration of 10 µM with 0.1% DMSO, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Pre-warm your cell culture medium to 37°C.
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed medium while gently vortexing. This will give you a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final solution for any precipitation before adding it to your cells.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: Based on its structural similarity to juglone, 100% Dimethyl Sulfoxide (B87167) (DMSO) is a good starting point for creating a high-concentration stock solution.[7] Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could also be considered.[8]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid potential solvent effects on cells.[5]
Q3: My compound precipitates even after following the recommended dilution protocol. What are my next steps?
A3: If precipitation persists, you may need to explore alternative solubilization strategies:
-
Co-solvents: The use of other solvents like polyethylene (B3416737) glycol (PEG) in combination with DMSO might improve solubility.[9]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help keep hydrophobic compounds in solution.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q4: Can I sonicate my stock solution to help dissolve the compound?
A4: Gentle sonication can be used to help dissolve the compound in the initial stock solution (100% DMSO). However, be cautious as excessive sonication can potentially degrade the compound.
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Representative Solubility |
| DMSO | > 20 mg/mL |
| Dimethylformamide (DMF) | > 15 mg/mL |
| Ethanol | ~ 5 mg/mL |
| Methanol | ~ 2 mg/mL |
| Water | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL |
Disclaimer: The data in this table is representative and should be used as a guideline. Actual solubility may vary.
Table 2: Effect of DMSO Concentration on Cell Viability (Representative Data)
| Final DMSO Concentration | Effect on Cell Viability (after 24-72h) | Recommendation |
| < 0.1% | Generally no significant effect. | Ideal for most cell-based assays. |
| 0.1% - 0.5% | Minimal to mild cytotoxicity in some cell lines.[2][3] | Acceptable, but a vehicle control is essential. |
| > 0.5% - 1.0% | Moderate cytotoxicity in many cell lines.[4][6] | Use with caution; may affect experimental results. |
| > 1.0% | Significant cytotoxicity observed in most cell lines.[4][5][6] | Not recommended for most cell-based assays. |
Note: The cytotoxic effects of DMSO can be cell line-dependent. It is always recommended to perform a preliminary toxicity test for your specific cell line.[4]
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: General experimental workflow for a cell-based bioassay.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethylating Juglone Precursors
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ethylated juglone (B1673114) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ethylation of juglone (5-hydroxy-1,4-naphthoquinone) and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for ethylating juglone?
The most common and effective method for the O-ethylation of juglone is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of juglone with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction.
Q2: How do I choose the right base for the reaction?
The choice of base is critical for the efficient deprotonation of juglone's hydroxyl group. A base is considered suitable if its conjugate acid has a pKa significantly higher than that of the phenolic proton of juglone (pKa ≈ 6-8).
-
Strong Bases: Stronger bases like sodium hydride (NaH) will ensure complete and rapid deprotonation, which can lead to higher yields and shorter reaction times. However, they are also more reactive and require anhydrous conditions and careful handling.
-
Weaker Bases: Weaker bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) are often sufficient and are easier to handle. These reactions may require longer reaction times or heating to achieve complete conversion.
Q3: Which solvent is best for the ethylation of juglone?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can dissolve the ionic intermediates without solvating the nucleophile excessively, thus promoting a faster SN2 reaction.
-
Recommended Solvents: Acetone, acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) are excellent choices.
-
Solvents to Avoid: Protic solvents like ethanol (B145695) or water should be avoided as they can protonate the phenoxide intermediate, reducing its nucleophilicity, and can also react with strong bases like NaH.
Q4: What are the common side reactions to be aware of?
The primary side reaction of concern is the elimination (E2) reaction of the ethylating agent, which competes with the desired substitution (SN2) reaction. This is more likely to occur with stronger, more sterically hindered bases and at higher temperatures. Additionally, C-alkylation at positions 2 or 3 of the naphthoquinone ring is a potential, though generally less favored, side reaction.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (juglone). The disappearance of the juglone spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of juglone: The base used is not strong enough or an insufficient amount was used. 2. Inactive ethylating agent: The ethyl iodide or bromide may have degraded. 3. Reaction conditions not optimal: The temperature may be too low or the reaction time too short. 4. Presence of water: Moisture can quench the base (especially NaH) and protonate the phenoxide intermediate. | 1. Use a stronger base (e.g., NaH) or increase the equivalents of the weaker base. 2. Use a fresh bottle of the ethylating agent. 3. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Selectivity) | 1. Competing C-alkylation: The reaction conditions may favor alkylation on the carbon skeleton of the naphthoquinone ring. 2. Elimination side reaction: The E2 elimination of the ethylating agent is competing with the desired SN2 reaction. 3. Degradation of starting material or product: Juglone and its derivatives can be sensitive to strongly basic conditions over long periods. | 1. O-alkylation is generally favored for phenoxides. Using less polar, aprotic solvents can further favor O-alkylation. 2. Use a less sterically hindered base and maintain a moderate reaction temperature. 3. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product: This can make separation by column chromatography challenging. 2. Presence of unreacted base or salts: These can interfere with the purification process. | 1. Optimize the solvent system for column chromatography. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. 2. Perform an aqueous workup to remove the base and any inorganic salts before purification. |
Quantitative Data Summary
The following table provides a generalized overview of expected yields for the ethylation of juglone under various conditions, based on the principles of Williamson ether synthesis. Actual yields may vary depending on the specific experimental setup and purity of reagents.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| K₂CO₃ | Acetone | Reflux | 12-24 | 70-85 |
| NaH | DMF | 0 to RT | 2-6 | 85-95 |
| Ag₂O | Acetonitrile | Reflux | 24-48 | 60-75 |
| K₂CO₃ | DMF | 60 | 8-16 | 75-90 |
| NaH | Acetone | Reflux | 4-8 | 80-90 |
Detailed Experimental Protocols
Protocol 1: Ethylation of Juglone using Potassium Carbonate in Acetone
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add juglone (1.0 g, 5.74 mmol), anhydrous potassium carbonate (1.59 g, 11.5 mmol, 2.0 eq.), and 50 mL of anhydrous acetone.
-
Addition of Ethylating Agent: Add ethyl iodide (0.91 mL, 11.5 mmol, 2.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the juglone spot on TLC), cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford 5-ethoxy-1,4-naphthoquinone as a yellow-orange solid.
Protocol 2: Ethylation of Juglone using Sodium Hydride in DMF
-
Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.28 g, 6.89 mmol, 1.2 eq.) and 20 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Formation of the Phenoxide: Dissolve juglone (1.0 g, 5.74 mmol) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Ethylating Agent: Cool the reaction mixture back to 0 °C and add ethyl iodide (0.55 mL, 6.89 mmol, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Characterization Data for 5-Ethoxy-1,4-naphthoquinone
-
Appearance: Yellow-orange solid
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.68 (dd, J = 7.6, 1.2 Hz, 1H), 7.62 (t, J = 8.0 Hz, 1H), 7.28 (dd, J = 8.4, 1.2 Hz, 1H), 6.88 (s, 2H), 4.22 (q, J = 7.0 Hz, 2H), 1.52 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185.1, 184.5, 159.8, 137.2, 136.9, 133.8, 124.8, 119.6, 119.2, 115.1, 65.2, 14.8.
Visualizations
Caption: General experimental workflow for the ethylation of juglone precursors.
Troubleshooting low bioactivity in synthetic 6-Ethyl-2,7-dimethoxyjuglone batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity in synthetic batches of 6-Ethyl-2,7-dimethoxyjuglone.
Troubleshooting Guide
The following section addresses common issues that may lead to lower-than-expected biological activity in your experiments.
Question: We synthesized a new batch of this compound, but it shows significantly lower bioactivity compared to previous batches. What are the potential causes?
Answer: Low bioactivity in a new synthetic batch can stem from several factors, broadly categorized into issues with the compound itself and issues with the experimental setup. Here’s a step-by-step guide to troubleshoot this problem.
1. Verify Compound Identity and Purity
The first step is to confirm that the synthesized compound is indeed this compound and is of high purity.
-
Potential Issue: The final product may contain impurities from starting materials, reagents, or side reactions. Even small amounts of certain impurities can interfere with biological assays.[1][2] Salts and water can be common impurities in synthetic samples.[2][3]
-
Troubleshooting Steps:
-
Re-run Analytical Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and look for unexpected peaks that might indicate impurities.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the sample. Aim for a purity of >95% for biological assays.
-
-
Compare with a Reference Standard: If available, compare the analytical data of the new batch with a previously validated, high-activity batch.
-
2. Investigate Compound Solubility and Stability
Poor solubility or degradation of the compound in the assay buffer can drastically reduce its effective concentration and, consequently, its observed bioactivity.[1]
-
Potential Issue: Juglone and its derivatives can have poor water solubility.[4] The compound might be precipitating out of the solution during the experiment. The compound may also be unstable under specific experimental conditions (e.g., exposure to light, certain pH values, or over the time course of the experiment).[1]
-
Troubleshooting Steps:
-
Assess Solubility:
-
Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Consider using a small amount of a biocompatible co-solvent like DMSO, but ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.[1]
-
-
Evaluate Stability:
-
Incubate the compound in the assay buffer for the duration of your experiment. Analyze its integrity at different time points using HPLC to check for degradation products.[1]
-
Protect the compound from light if it is known to be light-sensitive.
-
-
3. Scrutinize the Biological Assay Conditions
Inconsistencies or suboptimal conditions in the biological assay can lead to variable results.
-
Potential Issue: The observed activity can be influenced by various assay-specific parameters.[1]
-
Troubleshooting Steps:
-
Cell-Based Assays:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[1]
-
Cell Seeding Density: Use a consistent cell seeding density, as this can affect drug sensitivity.
-
-
Assay Controls:
-
Positive Control: Include a known active compound to ensure the assay is performing as expected.
-
Negative/Vehicle Control: Ensure the solvent (e.g., DMSO) is not affecting the assay outcome.
-
-
Plate Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations.[1]
-
Data Presentation
Table 1: Hypothetical Bioactivity of Different Synthetic Batches of this compound in an A549 Cancer Cell Line Viability Assay (72h Incubation)
| Batch Number | Synthesis Date | Purity (by HPLC) | IC₅₀ (µM) | Analyst | Notes |
| EDJ-2024-01 | Jan 2024 | 98.5% | 5.2 | A. Smith | Reference Batch |
| EDJ-2024-02 | Apr 2024 | 97.9% | 6.1 | A. Smith | |
| EDJ-2025-01 | Nov 2025 | 99.1% | 4.8 | B. Jones | |
| EDJ-2025-02 | Dec 2025 | 91.3% | 25.7 | B. Jones | Low Bioactivity Observed |
| EDJ-2025-02-RE | Dec 2025 | 98.8% | 5.5 | B. Jones | Re-purified batch |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a standard method to assess the cytotoxic effect of a compound on a cell line.
-
Cell Seeding:
-
Harvest and count cells (e.g., A549 human lung carcinoma cells).
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[5]
-
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation Of Differences Between Extracted And Synthesized Compounds On The Juglone Example | European Proceedings [europeanproceedings.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and characterization of biological activities of glansreginin A in black walnuts (Juglans nigra) - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 6-Ethyl-2,7-dimethoxyjuglone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Ethyl-2,7-dimethoxyjuglone in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like other naphthoquinones, the stability of this compound in solution is primarily influenced by several factors:
-
pH: The compound is expected to be more stable in neutral to slightly acidic conditions. Alkaline (basic) conditions can catalyze the degradation of the naphthoquinone ring.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing and Reducing Agents: The presence of these agents in the solution can lead to the chemical transformation of the juglone (B1673114) structure.
-
Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidative degradation.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of a this compound solution may be indicated by:
-
A change in color of the solution. Juglone solutions are typically colored, and degradation can lead to a fading or change in this color.
-
The formation of precipitates, indicating the generation of insoluble degradation products.
-
A decrease in the expected biological activity or potency in your experimental assays.
-
The appearance of new peaks and a decrease in the area of the parent peak when analyzed by chromatography (e.g., HPLC).
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol (B129727), acetone, and chloroform. For biological experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it with an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.
-
Atmosphere: For highly sensitive applications, it is advisable to degas the solvent before preparing the solution and to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions immediately before each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature. |
| I see a color change in my stock solution. | The solution has likely degraded due to improper storage (exposure to light, elevated temperature, or oxygen). | Discard the degraded stock solution and prepare a fresh one. Ensure proper storage conditions are maintained (see Q4 in FAQs). |
| My HPLC analysis shows multiple unexpected peaks. | These are likely degradation products. The degradation could have occurred during sample preparation, storage, or the analytical procedure itself. | Review your entire workflow for potential sources of degradation. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products and optimize your analytical method. |
| The compound precipitates out of my aqueous working solution. | The solubility of this compound in your aqueous buffer may be low, or the organic co-solvent concentration may be too low. | Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, ensuring it remains compatible with your experimental system. Alternatively, consider using a different buffer system or adjusting the pH. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound under various stress conditions. This will help in identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the drug solution in a hot air oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method (see suggested method below).
4. Suggested HPLC-UV Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 250-280 nm for naphthoquinones).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Data Presentation:
Summarize the results of the forced degradation study in a table similar to the one below. This will allow for easy comparison of the stability of this compound under different conditions.
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | 0 | 100 | 0 | 0 |
| 0.1 M HCl (60°C) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic (UV) | 24 | |||
| 48 | ||||
| 72 |
Visualizations
Caption: Potential degradation pathways of this compound under various stress factors.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting workflow for experiments involving this compound.
Technical Support Center: Refining Chromatographic Separation of 6-Ethyl-2,7-dimethoxyjuglone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic separation of 6-Ethyl-2,7-dimethoxyjuglone from its co-metabolites. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common issues encountered during HPLC analysis, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the separation of this compound?
A1: For reverse-phase HPLC, a good starting point is a gradient elution using a polar mobile phase.[1] We recommend starting with a mobile phase of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing an acidic modifier.[2] A common modifier is 0.1% formic acid, which is compatible with mass spectrometry.[2] A typical starting gradient could be 5-95% B over 20-30 minutes.
Q2: My peaks are tailing. What are the common causes for naphthoquinone derivatives like this compound?
A2: Peak tailing is a frequent issue in the chromatography of polar compounds like naphthoquinones. The primary cause is often the interaction of the analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.[3] Other potential causes include column overload, extra-column band broadening, and issues with the mobile phase pH.[1][4]
Q3: How can I improve the resolution between this compound and a closely eluting co-metabolite?
A3: To enhance resolution, you can optimize the selectivity of your mobile phase.[5] This can be achieved by changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH of the mobile phase, or altering the gradient slope.[6] A shallower gradient will increase the separation time but can significantly improve the resolution between closely eluting peaks.
Q4: What are the expected co-metabolites when synthesizing this compound?
A4: While specific co-metabolites depend on the synthetic route, common impurities in the synthesis of juglone (B1673114) derivatives can include starting materials, regioisomers, and by-products from incomplete reactions or side reactions. For instance, if the ethyl group is introduced via a Friedel-Crafts reaction, you might see isomers with the ethyl group at different positions. Similarly, incomplete methylation would result in mono-methoxylated impurities.
Q5: At what wavelength should I monitor the elution of this compound?
A5: Naphthoquinones typically have strong UV absorbance. For juglone and its derivatives, detection is often performed at wavelengths around 254 nm and 280 nm.[2][7] It is advisable to run a UV-Vis scan of your purified compound to determine the optimal wavelength for detection.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The chromatographic peak for this compound is asymmetrical with a trailing edge.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Alternatively, use a base-deactivated column. |
| Column Overload | Reduce the injection volume or dilute the sample.[2] The peak shape should become more symmetrical at lower concentrations. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For acidic compounds, a lower pH (around 2.5-3.5) can suppress ionization and reduce tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Poor Resolution
Symptom: this compound and a co-metabolite are not well separated (resolution < 1.5).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. Try changing the organic modifier (e.g., methanol instead of acetonitrile) or adjust the gradient profile to be shallower.[5][6] |
| Incorrect Column Chemistry | Ensure you are using a suitable column. A C18 column is a good starting point for reverse-phase separation of naphthoquinones.[2] For highly polar co-metabolites, a column with a different stationary phase (e.g., phenyl-hexyl) might provide better selectivity. |
| High Flow Rate | Reduce the flow rate. This will increase analysis time but can improve resolution by allowing for better equilibration between the mobile and stationary phases. |
Issue 3: Irreproducible Retention Times
Symptom: The retention time of this compound varies significantly between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline indicates proper equilibration.[2] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Buffers can precipitate over time, and the pH of aqueous mobile phases can change due to absorption of atmospheric CO2. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Poor pump performance can lead to fluctuating retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Changes in ambient temperature can affect retention times. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a general analytical method for assessing the purity of this compound.
-
Instrumentation: Standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]
Protocol 2: Semi-Preparative HPLC for Purification
This protocol is designed for the purification of this compound from a crude reaction mixture.
-
Instrumentation: Semi-preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Methanol.
-
Gradient: A shallow gradient should be developed based on the analytical chromatogram to maximize resolution around the peak of interest.
-
Flow Rate: 3-5 mL/min (depending on column dimensions).
-
Column Temperature: Ambient.
-
Injection Volume: 50-500 µL (depending on sample concentration and column capacity).
-
Detection: 280 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO or methanol, then dilute with the initial mobile phase to a suitable concentration.[2] Filter the sample before injection.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.[2]
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer.[2]
Data Presentation
Table 1: HPLC Method Parameters for Naphthoquinone Derivatives
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column Type | C18, 3-5 µm | C18, 5-10 µm |
| Column Dimensions | 2.1-4.6 mm ID x 50-250 mm | 10-50 mm ID x 150-250 mm |
| Flow Rate | 0.2-1.5 mL/min | 5-100 mL/min |
| Injection Volume | 1-20 µL | 100 µL - 5 mL |
| Mobile Phase Modifier | 0.1% Formic Acid, 0.1% TFA | 0.1% Formic Acid, 0.1% TFA |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Scaling up the synthesis of 6-Ethyl-2,7-dimethoxyjuglone for preclinical studies
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of juglone (B1673114) and its derivatives?
A1: Common starting materials for juglone synthesis include 1,5-dihydroxynaphthalene (B47172), which can be oxidized to form juglone. Other approaches may utilize 1,4-naphthoquinone (B94277) for derivatization. For more complex derivatives, multi-step syntheses starting from simpler aromatic precursors may be necessary.
Q2: What are the key challenges in scaling up the synthesis of juglone derivatives?
A2: Scaling up organic syntheses often presents challenges in maintaining reaction selectivity, achieving high yields, and ensuring sustainability.[1] Specific to naphthoquinones, challenges may include managing exothermic reactions during oxidation steps, preventing the formation of by-products, and developing efficient purification methods for large quantities of material.
Q3: What analytical techniques are typically used to characterize juglone and its derivatives?
A3: The chemical structure and purity of juglone and its derivatives are commonly verified using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For preclinical studies, further analysis using High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight confirmation is crucial.
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use purified reagents and solvents. - Optimize reaction conditions (temperature, concentration, catalyst loading). - Explore different purification techniques (e.g., column chromatography with different stationary/mobile phases, recrystallization from various solvents). |
| Formation of significant by-products | - Non-selective reagents. - Side reactions due to incorrect temperature or stoichiometry. - Presence of impurities in starting materials. | - Use more selective reagents. For example, traditional oxidation of 1,5-dihydroxynaphthalene with chromic acid can lead to by-products, while other methods might offer higher selectivity. - Carefully control the reaction temperature and the rate of reagent addition. - Ensure the purity of starting materials before beginning the synthesis. |
| Difficulty in product purification | - Product and impurities have similar polarities. - Product is unstable on silica (B1680970) gel. - Oily product that is difficult to crystallize. | - Try alternative chromatographic methods, such as reverse-phase chromatography. - Consider derivatization to a more easily purifiable intermediate, followed by deprotection. - Attempt different recrystallization solvents or solvent mixtures. If the product is an oil, try trituration with a non-polar solvent to induce solidification. |
| Inconsistent results upon scale-up | - Inefficient heat transfer in larger reaction vessels. - Poor mixing in larger volumes. - Changes in reaction kinetics at a larger scale. | - Use a reactor with efficient stirring and temperature control. - For exothermic reactions, consider slower addition of reagents at a larger scale. - Re-optimize reaction parameters at the target scale. |
Summary of Juglone Synthesis Methods
| Starting Material | Reagents/Conditions | Reported Yield | Key Advantages/Disadvantages |
| 1,5-Dihydroxynaphthalene | Chromic acid | Low | High capital cost, formation of by-products. |
| 1,5-Dihydroxynaphthalene | Peroxyacetic acid | Low | Formation of 5-hydroxy-1,2-naphthoquinone by-product. |
| 5-Amino-1,4-naphthoquinone | Diazonium salt hydrolysis | Not specified | Provides a novel route, potentially avoiding harsh oxidizing agents. |
| 1,4-Naphthoquinone | Direct nitration followed by reduction and hydrolysis | Not specified | Multi-step process, requires careful control of nitration to avoid side reactions. |
Experimental Workflow & Methodologies
Below is a generalized workflow for the synthesis, purification, and characterization of a juglone derivative.
References
Minimizing side-product formation in naphthoquinone synthesis
Welcome to the technical support center for naphthoquinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Below you will find frequently asked questions and detailed guides to help you minimize side-product formation and improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation of naphthalene (B1677914) is producing significant amounts of phthalic anhydride (B1165640) and other over-oxidation by-products. How can I improve the selectivity for 1,4-naphthoquinone (B94277)?
A: Achieving high selectivity in naphthalene oxidation is a common challenge. Over-oxidation to phthalic anhydride or complete combustion to carbon oxides are frequent side-reactions.[1] Here are several strategies to enhance the yield of 1,4-naphthoquinone:
-
Catalyst Selection and Modification: Vanadium-based catalysts, particularly vanadium pentoxide, are widely used.[2] The selectivity can be significantly improved by modifying the catalyst system. For instance, using a catalyst containing vanadium pentoxide, an alkali metal sulfate, and an alkali pyrosulfate has been shown to increase yields.[2]
-
Reaction Condition Control:
-
Temperature: Carefully controlling the reaction temperature is critical. High temperatures favor the formation of phthalic anhydride and carbon oxides.[1]
-
Sulphur Concentration: Maintaining a low concentration of sulfur (e.g., sulfur dioxide) in the reaction space, typically between 0.002 to 0.1% by weight based on the naphthalene used, can markedly increase the yield of naphthoquinone.[2]
-
-
Alternative Oxidation Systems:
-
Ruthenium Catalysts: Indirect anodic oxidation using catalysts like RuCl₃·3H₂O can increase the selectivity for quinone formation.[1]
-
Ceric Ammonium Persulfate: This system allows for the oxidation to proceed smoothly in an aqueous medium under phase-transfer catalytic conditions. The process involves the in-situ reoxidation of ceric ions by persulfate, making it an efficient method.[3]
-
Q2: I'm performing a Diels-Alder reaction to synthesize a substituted hydroanthraquinone and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common issue in Diels-Alder reactions, governed by the electronic and steric properties of the diene and dienophile. Here's how to address it:
-
Substituent Effects: The regiochemical outcome is highly dependent on the substituents. For example, a benzoyl substituent at the C2 position of the naphthoquinone dienophile has been shown to enable highly regioselective outcomes.[4]
-
Catalysis: The use of a catalyst can influence the reaction pathway. Base-catalyzed Diels-Alder reactions, for instance, can proceed smoothly under mild conditions and improve yields and selectivity for certain hydroxy-substituted 1,4-naphthoquinones.[5]
-
Solvent Choice: The polarity of the solvent can affect the reaction. Solvents like ethanol (B145695) or water can be favorable for certain reactants, improving solubility and potentially influencing the isomeric ratio.[5] While many reactions are run in dichloromethane, exploring other solvents may be beneficial.[4]
Q3: During the synthesis of menaquinone (Vitamin K) derivatives using Friedel-Crafts alkylation, I'm observing low yields and a mixture of C2 and C3 alkylated isomers. What can I do?
A: This is a well-documented drawback of the common Friedel-Crafts alkylation method using BF₃∙OEt₂ as a catalyst, which often results in low yields and prominent competition between 1,4-addition (desired) and 1,2-addition (undesired byproduct).[6] While this method benefits from commercially available starting materials, alternative strategies can offer superior yield and regioselectivity.[6]
Consider these alternative synthetic routes:
-
Grignard Reagents: The use of Grignard reagents with bismethyl ether protected menadiol (B113456) can produce the desired alkylated products with high yields (73-80%) and excellent stereoretention of the side chain.[6]
-
Metal-Mediated Cross-Coupling: Reactions using π-allylnickel complexes can produce the C-alkylated product in good yields (up to 75%) followed by deprotection and oxidation to furnish the final menaquinone derivative.[6]
-
Lewis Acid Screening: If pursuing an electrophilic addition, screening a variety of Lewis acids may improve results. For example, in one study, AlCl₃ provided a 72% yield with excellent stereocontrol, outperforming BF₃∙OEt₂, SnCl₄, and TiCl₄.[6]
Below is a summary of different synthetic strategies for menaquinone derivatives.
Table 1: Comparison of Synthetic Strategies for Menaquinone (MK) Derivatives[6]
| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Friedel-Crafts Alkylation | Menadiol, Alcohol, BF₃∙OEt₂ | Uses commercially available starting materials; 2-step process. | Low yields; poor regioselectivity (C2 vs. C3 isomers); formation of 1,2-addition byproducts. | ~20% |
| Enolate Alkylation | Menadiol, Allylic Halide, Base (e.g., borate (B1201080) buffer) | Milder conditions. | Moderate yields; significant menadione (B1676200) byproduct formation. | 15-40% |
| Grignard Reaction | Menadiol dimethyl ether, Mg, Allylic Halide | High yields; excellent regioselectivity and stereoretention (≥98% E). | Requires protection/deprotection steps. | 73-80% |
| Metal-Mediated Coupling | Diacetate menadiol, Ni(CO)₄, Allylic Halide | Good yields for the coupling step. | Multi-step process; moderate stereoselectivity (E/Z ratios of 7:3 to 8:2). | 52-75% (coupling) |
| Diels-Alder Reaction | Dihydroisobenzofuran, Activated Alkyne | Builds the naphthoquinone core; can offer stereocontrol. | Multi-step synthesis; may require specific precursors. | Varies |
Q4: What are the common impurities found in crude naphthoquinone synthesized via oxidation, and what are the recommended initial purification steps?
A: Crude naphthoquinone from the oxidation of naphthalene typically contains several process-related impurities. The most common ones include:
-
Phthalic acid[7]
-
Benzoic acid[7]
-
Maleic acid[7]
-
Polycondensed naphthoquinone materials[7]
-
Unreacted naphthalene
A multi-step approach is recommended for purification:
-
Water Wash: Maleic acid is water-soluble and can be easily removed by washing the crude product with water.[7]
-
Mild Oxidation: To remove certain organic impurities, the crude material can be treated with a dilute oxidizing agent, such as nitric acid (1-60% concentration) at a controlled temperature (40-70°C).[7] This step helps to break down some of the polycondensed materials and other by-products.
-
Distillation/Sublimation: Reduced pressure distillation or sublimation can be effective for separating the more volatile naphthoquinone from less volatile impurities like phthalic acid and polymers.[7]
After these initial steps, more advanced techniques like recrystallization or chromatography are typically required to achieve high purity.[7]
Q5: My synthesis has resulted in a complex mixture containing the target naphthoquinone derivative and several closely related side-products. What is the most effective technique for achieving high purity?
A: For complex mixtures requiring high purity, especially in a drug development context, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8] Specifically, Reversed-Phase HPLC (RP-HPLC) is highly effective for the separation of naphthoquinone derivatives based on their hydrophobicity.[8]
A typical RP-HPLC purification involves:
-
Sample Preparation: The crude product is dissolved in a minimal amount of a strong solvent (e.g., DMSO, methanol) and then diluted with the initial mobile phase. The sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the column.[8]
-
Column and Mobile Phase: A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a gradient mixture of water (often with an acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[8]
-
Fraction Collection: The elution of compounds is monitored using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 278 nm). Fractions corresponding to the peak of the target compound are collected.[8]
-
Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed by analytical HPLC. Pure fractions are then combined, and the solvent is removed, often using a rotary evaporator followed by a high-vacuum system, to yield the final purified solid compound.[8]
Table 2: Typical RP-HPLC Conditions for Naphthoquinone Purification[8]
| Parameter | Specification | Purpose |
| Column | Preparative/Semi-preparative C18 | Non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid | Polar aqueous phase. Acid improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute hydrophobic compounds. |
| Gradient | Increasing % of Mobile Phase B over time | Allows for separation of compounds with varying polarities. |
| Flow Rate | Dependent on column diameter | Optimized for best separation efficiency. |
| Detection | UV-Vis or Diode Array Detector (DAD) at 254/278 nm | Naphthoquinones have strong UV absorbance at these wavelengths. |
| Injection Volume | Varies with column size and sample concentration | Must be optimized to avoid column overloading. |
Diagrams and Workflows
Logical and Experimental Diagrams
The following diagrams illustrate common workflows and decision-making processes in naphthoquinone synthesis.
Caption: Decision pathway for selecting a naphthoquinone synthesis route.
Caption: General troubleshooting workflow for naphthoquinone synthesis.
Caption: Common side-product formation pathways in naphthoquinone synthesis.
Detailed Experimental Protocols
Protocol 1: Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-butadiene[9]
This protocol describes a representative Diels-Alder reaction for the synthesis of a 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione adduct.
-
Reaction Setup: To a solution of 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (100 mL), add 2,3-dimethyl-1,3-butadiene (B165502) (e.g., 4.95 mL, 44 mmol) via syringe.
-
Reflux: Stir the solution and heat to 80 °C. Maintain the reaction under reflux overnight (approximately 12 hours).
-
Product Isolation: After the reflux period, allow the reaction mixture to cool for about 15 minutes. The solid crystalline product should begin to precipitate. An ice bath can be used to facilitate crystallization.
-
Purification: Concentrate the mixture via rotary evaporation to yield the crude adduct. The resulting solid can be further purified by recrystallization if necessary. On this scale, the reaction often results in good yield and purity without extensive purification.[9]
Protocol 2: General Procedure for RP-HPLC Purification of Crude Naphthoquinone[8]
This protocol provides a general methodology for purifying naphthoquinone derivatives using semi-preparative or preparative RP-HPLC.
-
System Preparation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fraction collector. Ensure the mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile) are properly degassed to prevent bubble formation.
-
Sample Preparation:
-
Dissolve a known amount of the dry, crude residue in a minimal volume of a strong solvent like methanol or DMSO.
-
Dilute the dissolved sample with the initial mobile phase solvent to ensure compatibility.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and sample concentration.
-
Run a gradient program, gradually increasing the percentage of the organic solvent (e.g., acetonitrile) to elute compounds of increasing hydrophobicity.
-
-
Fraction Collection:
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the peak of the target derivative as it elutes from the column. Automated fraction collectors are ideal for this purpose.
-
-
Post-Purification:
-
Analyze a small aliquot of the collected fraction(s) using analytical HPLC to confirm the purity.
-
Combine the pure fractions and remove the mobile phase solvent using a rotary evaporator, followed by a high-vacuum system or lyophilizer to obtain the purified solid compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4257851A - Purification of naphthoquinone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Enhancing the Stability of 6-Ethyl-2,7-dimethoxyjuglone for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Ethyl-2,7-dimethoxyjuglone during long-term storage. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general chemical properties of juglone (B1673114) and other naphthoquinone derivatives, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), high humidity, and non-optimal pH conditions in solution, which can lead to hydrolysis and oxidation. Naphthoquinones are known to be susceptible to oxidative degradation, which can be accelerated by these environmental factors.
Q2: What are the initial signs of degradation I should look for in my sample of this compound?
A2: Visual inspection can often provide the first clues of degradation. A change in the color or appearance of the solid compound or a change in the color and clarity of a solution containing the compound can indicate chemical changes. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of new impurity peaks and a decrease in the peak area of the parent compound.
Q3: What are the recommended general storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store the compound in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration (-20°C) is recommended.
Q4: How can I enhance the stability of this compound in aqueous solutions for my experiments?
A4: The stability of hydrophobic compounds like this compound in aqueous media can be significantly improved by using stabilizing excipients. Two common and effective methods are:
-
Inclusion complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, protecting it from degradation.
-
Formulation as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its stability and dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution. | Photodegradation: Exposure to ambient or UV light. | 1. Conduct experiments under amber or light-protectant glassware. 2. Minimize the exposure of the solution to light during preparation and analysis. |
| Oxidation: Presence of dissolved oxygen in the solvent. | 1. Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. | |
| Inappropriate pH: The pH of the solution may be promoting hydrolysis or other degradation reactions. | 1. Determine the optimal pH range for the compound's stability by conducting a pH-stability profile study. 2. Use buffered solutions to maintain the optimal pH. | |
| Inconsistent results between different batches of the compound. | Variability in purity: Different batches may have varying levels of impurities that could catalyze degradation. | 1. Ensure the purity of each batch is verified by a reliable analytical method (e.g., HPLC, NMR) before use. 2. If possible, repurify the compound to a high and consistent purity level. |
| Precipitation of the compound from the solution over time. | Poor solubility and aggregation: The compound may be coming out of solution due to its hydrophobic nature. | 1. Consider using a co-solvent system to improve solubility. 2. Employ stabilization techniques such as the use of cyclodextrins or formulating as a solid dispersion. |
Experimental Protocols
Protocol 1: Enhancement of Stability using Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an inclusion complex of this compound with HP-β-CD to improve its aqueous stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Vortex mixer
-
Freeze-dryer
Methodology:
-
Preparation of the HP-β-CD solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water.
-
Complexation: Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.
-
Equilibration: Continue stirring the mixture for 24-48 hours in the dark to ensure the formation of the inclusion complex.
-
Filtration: Filter the suspension to remove the undissolved this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterization and Stability Assessment: The formation of the complex can be confirmed by techniques such as NMR, DSC, or FTIR. The stability of the complex in aqueous solution can be assessed by monitoring the concentration of this compound over time using a stability-indicating HPLC method.
Protocol 2: Preparation of a Solid Dispersion of this compound with Polyvinylpyrrolidone (PVP)
This protocol outlines the solvent evaporation method to prepare a solid dispersion of this compound with PVP to enhance its stability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and PVP in a suitable organic solvent, such as methanol, in a predetermined ratio (e.g., 1:5 drug to polymer weight ratio).
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization and Stability Assessment: Characterize the solid dispersion for its amorphous nature using techniques like XRD or DSC. Evaluate the stability of the solid dispersion under different storage conditions (temperature, humidity) by monitoring the purity and content of this compound over time with HPLC.
Visualizations
Signaling Pathways Potentially Affected by Naphthoquinones
Naphthoquinones, the class of compounds to which this compound belongs, are known to interact with various cellular signaling pathways, often through the generation of reactive oxygen species (ROS) and interaction with key signaling proteins.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for accurately assessing the stability of this compound under various conditions.
Caption: General workflow for conducting stability studies.
Logical Relationship for Troubleshooting Degradation
This diagram illustrates a logical approach to troubleshooting unexpected degradation of this compound.
Caption: A logical workflow for troubleshooting compound degradation.
Optimizing dosage for in vitro studies of 6-Ethyl-2,7-dimethoxyjuglone
Disclaimer: There is currently a significant lack of published scientific literature detailing the use of 6-Ethyl-2,7-dimethoxyjuglone in in vitro studies. Therefore, the following technical support guide is based on general principles for working with novel compounds and extrapolated from studies on the parent compound, juglone (B1673114), and its other derivatives. All suggested protocols and dosage ranges are hypothetical starting points and must be empirically determined and validated by the end-user for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a first-pass cytotoxicity screening?
A1: For a novel compound with unknown potency, it is advisable to screen over a broad, logarithmic concentration range. Based on studies with various juglone derivatives, a starting range of 0.1 µM to 100 µM is recommended.[1][2] This wide range increases the probability of identifying a dose-responsive window for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the napthoquinone structure, this compound is expected to be poorly soluble in water. The recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM) is dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that would cause solvent-induced toxicity (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the known stability of this compound in solution?
A3: Specific stability data for this compound is unavailable. However, juglone and related compounds can be sensitive to light and high pH. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment, store the stock solution at -20°C or -80°C, and protect it from light.
Q4: What are the potential mechanisms of action for this compound?
A4: While the exact mechanism for this specific derivative is unknown, the parent compound juglone is known to induce cell death through multiple pathways.[1][3] These include the generation of reactive oxygen species (ROS), inhibition of key enzymes like RNA polymerase, and the induction of apoptosis.[3] Any investigation into the mechanism of this compound could start by exploring these established pathways for related molecules.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observed cytotoxicity, even at high concentrations. | 1. Insolubility: The compound may be precipitating out of the culture medium. 2. Cell Line Resistance: The selected cell line may be inherently resistant to this class of compound. 3. Compound Inactivity: The ethyl and dimethoxy modifications may render the compound biologically inert in your assay. | 1. Before adding to cells, inspect the final dilution for any visible precipitate. Consider using a solvent-based pre-dilution step or incorporating a small amount of a biocompatible surfactant like Pluronic F-68. 2. Test the compound on a panel of different cancer cell lines from various tissue origins. 3. As a positive control, test the parent compound, juglone, on your cell line to confirm sensitivity to the core naphthoquinone scaffold. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: Inconsistent amount of soluble compound in each well. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Vigorously vortex the compound dilutions before adding them to the wells. 3. Avoid using the outermost wells of the microplate for data collection; instead, fill them with sterile PBS to maintain humidity. |
| Precipitate forms in the culture medium after adding the compound. | 1. Low Solubility: The compound's concentration exceeds its solubility limit in the aqueous medium. | 1. Lower the maximum screening concentration. 2. Increase the DMSO concentration slightly, ensuring it remains below the toxic threshold for your cells. 3. Check the pH of your medium, as pH shifts can affect the solubility of some compounds. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
This table serves as a template for organizing your experimental results to determine the half-maximal inhibitory concentration (IC₅₀).
| Concentration (µM) | % Viability (Trial 1) | % Viability (Trial 2) | % Viability (Trial 3) | Average % Viability | Std. Deviation |
| Vehicle Control (0) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.5 | 101.2 | 99.1 | 99.6 | 1.4 |
| 1.0 | 92.3 | 95.0 | 93.5 | 93.6 | 1.4 |
| 5.0 | 75.4 | 78.1 | 74.9 | 76.1 | 1.7 |
| 10.0 | 51.2 | 55.8 | 49.9 | 52.3 | 3.1 |
| 25.0 | 22.6 | 25.0 | 23.8 | 23.8 | 1.2 |
| 50.0 | 8.1 | 9.5 | 7.9 | 8.5 | 0.9 |
| 100.0 | 4.3 | 5.1 | 4.8 | 4.7 | 0.4 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: General MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of 2x concentrations of this compound in culture medium from a DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC₅₀ value.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for determining the IC₅₀ of a novel compound.
References
Addressing resistance mechanisms to 6-Ethyl-2,7-dimethoxyjuglone in cancer cells
Welcome to the technical support center for 6-Ethyl-2,7-dimethoxyjuglone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and resistance mechanisms encountered during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound, a synthetic naphthoquinone derivative, is hypothesized to exert its primary anti-cancer effects through a dual mechanism. The core naphthoquinone structure facilitates redox cycling, leading to the generation of reactive oxygen species (ROS) within the cancer cell. This surge in oxidative stress disrupts mitochondrial membrane potential, triggering the intrinsic apoptotic pathway. Additionally, the compound is believed to inhibit the activity of a key downstream kinase in the PI3K/Akt signaling pathway, further promoting apoptosis and inhibiting cell proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: Acquired resistance to this compound can arise from several cellular adaptations. The most common mechanisms include:
-
Upregulation of Antioxidant Pathways: Cancer cells may increase their capacity to neutralize ROS by upregulating the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alteration of the Target Kinase: Mutations in the kinase target within the PI3K/Akt pathway can prevent the binding of this compound, rendering it ineffective.
-
Enhanced DNA Damage Repair: As ROS can induce DNA damage, cells may enhance their DNA repair mechanisms to survive the treatment.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can investigate the role of efflux pumps by performing a cytotoxicity assay with this compound in the presence and absence of known ABC transporter inhibitors, such as verapamil (B1683045) (for P-gp). A significant decrease in the IC50 value in the presence of the inhibitor would suggest the involvement of efflux pumps. This can be confirmed by Western blotting or qPCR to measure the expression levels of transporters like ABCB1.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure for cell counting and seeding. |
| Compound Stability | Prepare fresh stock solutions of this compound regularly and store them protected from light. |
| Assay Incubation Time | Optimize and standardize the incubation time for the viability assay (e.g., MTT, CellTiter-Glo®). |
| Cell Line Passage Number | High passage numbers can lead to genetic drift. Use cells within a consistent and low passage range for all experiments. |
Issue 2: No Increase in Apoptosis in Treated Resistant Cells
| Potential Cause | Recommended Solution |
| Upregulated Survival Pathways | The resistant cells may have activated alternative survival pathways. Perform a phospho-kinase array to identify upregulated pro-survival signals. |
| Ineffective Drug Concentration | The IC50 of the resistant line may be significantly higher. Perform a dose-response curve over a wider range of concentrations. |
| Shift to a Different Cell Death Mechanism | The cells might be undergoing a non-apoptotic form of cell death, such as necroptosis. Investigate markers for other cell death pathways (e.g., RIPK1/3 for necroptosis). |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Sensitive (Parental) | 15.2 |
| MCF-7/RES | Resistant | 85.7 |
| A549 | Sensitive (Parental) | 10.8 |
| A549/RES | Resistant | 72.3 |
Table 2: Gene Expression Changes in Resistant vs. Parental Cells
| Gene | Function | Fold Change (Resistant/Parental) |
| ABCB1 | Drug Efflux Pump | +8.5 |
| GCLC | Glutathione Synthesis | +6.2 |
| NQO1 | Antioxidant Enzyme | +4.8 |
| BAX | Pro-apoptotic | -3.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.
Protocol 2: Western Blot for Efflux Pump Expression
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed mechanism of this compound.
Caption: Experimental workflow for resistance analysis.
Caption: Troubleshooting logic for low drug efficacy.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 6-Ethyl-2,7-dimethoxyjuglone and Doxorubicin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic potential of the naphthoquinone derivative, 6-Ethyl-2,7-dimethoxyjuglone, and the widely used chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of public data on this compound, this comparison utilizes data for a structurally related compound, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ), as a proxy to provide valuable insights into the potential efficacy of this class of compounds.
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant interest for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide focuses on a comparative analysis of a specific naphthoquinone derivative and the anthracycline antibiotic, doxorubicin, a long-standing cornerstone of chemotherapy.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ), serving as a proxy for this compound, and doxorubicin against a panel of human cancer cell lines. This data is crucial for a preliminary assessment of their relative cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 of AMNQ (µM) | IC50 of Doxorubicin (µM) |
| CCRF-CEM | Leukemia | 0.57[1] | 0.40[1] |
| CEM/ADR5000 | Drug-Resistant Leukemia | - | 91.37[1] |
| HepG2 | Hepatocellular Carcinoma | 0.79[1] | 12.18[2] |
| U87MG.ΔEGFR | Glioblastoma | 0.96[1] | - |
| MDA-MB-231/BCRP | Drug-Resistant Breast Cancer | 3.26[1] | - |
| HeLa | Cervical Cancer | - | 2.92[2] |
| MCF-7 | Breast Cancer | - | 2.50[2] |
| A549 | Lung Cancer | - | > 20[2] |
Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions, including exposure time.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound proxy or doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this comparative analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway implicated in the cytotoxic action of many anticancer agents.
Mechanism of Action Insights
Doxorubicin primarily exerts its cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). Naphthoquinones, including juglone (B1673114) and its derivatives, are also known to induce cytotoxicity through various mechanisms, often involving the production of ROS and the induction of apoptosis. The data for the proxy compound AMNQ suggests that this class of naphthoquinones can be effective against drug-resistant cancer cell lines, a significant advantage in clinical settings.
References
Validating the Anticancer Effects of 6-Ethyl-2,7-dimethoxyjuglone In Vivo: A Comparative Guide
Disclaimer: Direct in vivo experimental data for the anticancer effects of 6-Ethyl-2,7-dimethoxyjuglone is not currently available in published literature. This guide provides a comparative analysis based on in vivo studies of its parent compound, juglone (B1673114), against established anticancer agents in relevant cancer models. The information presented aims to offer a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of juglone derivatives.
Introduction
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants of the Juglandaceae family, and its derivatives have demonstrated significant anticancer properties in preclinical studies. These compounds are known to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. This guide summarizes the available in vivo data for juglone and compares its efficacy with standard chemotherapeutic agents, paclitaxel (B517696) and cisplatin (B142131), in glioma and intestinal cancer models, respectively.
Comparative Efficacy of Juglone and Standard Chemotherapeutics
The following tables summarize the quantitative data from in vivo studies, providing a comparative overview of the anticancer effects of juglone, paclitaxel, and cisplatin in animal models of glioma and intestinal cancer.
Table 1: In Vivo Efficacy in Glioma Models
| Compound | Animal Model | Cell Line | Dosage & Administration | Key Findings | Reference |
| Juglone | Nude Mice (Orthotopic) | Human U-87 MG Glioblastoma | 1 mg/kg, intraperitoneal | Retarded glioma growth and prolonged survival time of glioma-bearing mice. | [1] |
| Paclitaxel | Nude Mice (Intracerebral) | Human U-87 MG Glioblastoma | 4 mg/kg then 2 mg/kg, intravenous | Did not affect tumor volume on its own. | [2] |
| Paclitaxel (with Valspodar) | Nude Mice (Intracerebral) | Human U-118 MG Glioblastoma | Paclitaxel (3 mg/kg then 2 mg/kg, IV) + Valspodar (50 mg/kg, oral) | Reduced tumor volume by 90%. | [2] |
Table 2: In Vivo Efficacy in Intestinal Cancer Models
| Compound | Animal Model | Cancer Induction | Dosage & Administration | Key Findings | Reference |
| Juglone | F344 Rats | Azoxymethane-induced | 200 ppm in diet | Significantly reduced the incidence and multiplicity of intestinal tumors. | [3] |
| Cisplatin (with Aspirin) | Nude Mice (Xenograft) | LoVo Human Colon Cancer Cells | Cisplatin (3 mg/kg, IP) + Aspirin (B1665792) (100 mg/kg, intragastric) | Significantly decreased tumor volume and weight. | [4] |
| Cisplatin | Nude Mice | KRAS(wt) Colorectal Cancer Cells | 5 mg/kg, intravenous | Showed a statistically significant tumor weight reduction. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Juglone in a Glioma Mouse Model
-
Animal Model: Nude mice.
-
Cell Line and Implantation: Human U-87 MG glioblastoma cells were implanted intracerebrally.
-
Treatment Protocol: Mice were administered juglone at a dose of 1 mg/kg via intraperitoneal injection.
-
Efficacy Evaluation: Tumor growth was monitored, and survival time was recorded.
Paclitaxel in a Glioma Mouse Model
-
Animal Model: Nude mice.
-
Cell Line and Implantation: Human U-87 MG or U-118 MG glioblastoma cells were implanted intracerebrally.
-
Treatment Protocol:
-
Paclitaxel alone: Animals received 4 mg/kg of paclitaxel on day 7 post-implantation and 2 mg/kg on day 14, administered intravenously.
-
Paclitaxel with Valspodar (P-glycoprotein inhibitor): Valspodar (50 mg/kg) was administered orally 4 hours before each paclitaxel injection.
-
-
Efficacy Evaluation: Tumor volumes were determined morphometrically from histological sections of the brain.
Juglone in an Intestinal Carcinogenesis Rat Model
-
Animal Model: Male F344 rats.
-
Cancer Induction: Intestinal carcinogenesis was induced by azoxymethane.
-
Treatment Protocol: Rats were fed a diet containing 200 ppm of juglone.
-
Efficacy Evaluation: The incidence and multiplicity of intestinal tumors were assessed at the end of the study.
Cisplatin in a Colorectal Cancer Mouse Model
-
Animal Model: Athymic nude mice.
-
Cell Line and Implantation: 5x106 LoVo human colon cancer cells were injected subcutaneously into the flank.
-
Treatment Protocol: When tumors reached approximately 30 mm³, mice were treated with cisplatin at 3 mg/kg via intraperitoneal injection every three days. For combination therapy, aspirin was administered daily at 100 mg/kg via intragastric administration.
-
Efficacy Evaluation: Tumor volume and weight were measured throughout the treatment period.
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathways affected by juglone and a typical experimental workflow for in vivo anticancer studies are provided below.
Caption: Juglone's anticancer mechanism involves ROS induction and PI3K/Akt pathway inhibition, leading to apoptosis and cell cycle arrest.
Caption: A typical workflow for in vivo anticancer drug evaluation, from model development to data analysis.
Conclusion
The available in vivo data suggests that juglone, the parent compound of this compound, exhibits promising anticancer activity in glioma and intestinal cancer models. Its efficacy in retarding tumor growth and improving survival in a glioma model, and reducing tumor incidence in an intestinal cancer model, highlights its potential as a therapeutic agent. However, direct comparisons with standard chemotherapeutics like paclitaxel and cisplatin are complex due to variations in experimental designs. For instance, paclitaxel's efficacy in glioma is significantly enhanced by overcoming the blood-brain barrier, a factor that may also influence the in vivo activity of juglone and its derivatives.
Further research is imperative to evaluate the in vivo anticancer effects of this compound specifically. Future studies should focus on head-to-head comparisons with standard-of-care agents in well-defined preclinical models, incorporating comprehensive pharmacokinetic and toxicity profiling to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide serve as a valuable resource for designing such future investigations.
References
- 1. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), isolated from Plumbago zeylanica, inhibits ultraviolet radiation-induced development of squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches | PLOS One [journals.plos.org]
- 4. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of 6-Ethyl-2,7-dimethoxyjuglone: A Comparative Analysis of Naphthoquinones in Cancer Therapy
A scarcity of specific research on 6-Ethyl-2,7-dimethoxyjuglone necessitates a broader examination of its parent compound family, the naphthoquinones, to infer its potential mechanism of action. While data directly detailing the bioactivity of this compound is not publicly available, the extensive body of research on related compounds, particularly juglone (B1673114) and its derivatives, provides a strong foundation for a comparative guide. This report will, therefore, focus on the well-documented anticancer properties of Plumbagin, a prominent juglone derivative, to offer a representative comparison against a standard chemotherapeutic agent, Doxorubicin.
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential therapeutic mechanisms of novel naphthoquinones like this compound by comparing a well-studied analogue with a conventional anticancer drug.
Comparing Plumbagin and Doxorubicin: A Tale of Two Cytotoxic Agents
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone, has demonstrated significant anticancer activity across various cancer cell lines.[1][2] Its mechanism of action, while multifaceted, is largely attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.[1][2] Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
The following table summarizes the cytotoxic effects of Plumbagin and Doxorubicin on different cancer cell lines, presenting their half-maximal inhibitory concentrations (IC₅₀).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Plumbagin | MCF-7 (Breast Cancer) | 5.2 | [3] |
| Plumbagin | A549 (Lung Cancer) | 2.8 | [4] |
| Plumbagin | HeLa (Cervical Cancer) | 3.5 | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | [3] |
| Doxorubicin | A549 (Lung Cancer) | 0.5 | [4] |
| Doxorubicin | HeLa (Cervical Cancer) | 0.3 | [5] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The induction of apoptosis is a key outcome for both Plumbagin and Doxorubicin, albeit through different primary mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Plumbagin-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like Plumbagin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Plumbagin or Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[6]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the study of related naphthoquinones like Plumbagin offers valuable insights. The pro-apoptotic activity of these compounds, often mediated by ROS generation and the activation of intrinsic apoptotic pathways, positions them as promising candidates for anticancer drug development. The comparative data with a conventional drug like Doxorubicin highlights the different potency and potential mechanisms of these natural products. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential and to determine if it follows the cytotoxic patterns observed in other juglone derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future research.
References
- 1. Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Unveiling the Anticancer Potential: A Comparative Analysis of Juglone Derivatives in Breast Cancer Cell Lines
While specific experimental data on the activity of 6-Ethyl-2,7-dimethoxyjuglone in breast cancer cell lines is not currently available in published literature, a significant body of research exists on the parent compound, juglone (B1673114), and its derivatives, demonstrating their potential as anticancer agents. This guide provides a comparative overview of the cytotoxic activity of these related compounds against various breast cancer cell lines, details common experimental protocols for their evaluation, and illustrates the potential signaling pathways involved.
Comparative Cytotoxicity of Juglone and its Derivatives
Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound, and its synthetic derivatives have been the subject of numerous studies to evaluate their efficacy against cancer. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the reported IC50 values for juglone and related naphthalene (B1677914) derivatives in prominent breast cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Juglone | MCF-7 | 11.99 | [1] |
| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 | 0.03 - 0.26 | [2] |
| Dihydronaphthalene derivative (Compound 5a) | MCF-7 | 0.93 | [3] |
| Dihydronaphthalene derivative (Compound 5d) | MCF-7 | 1.76 | [3] |
| Dihydronaphthalene derivative (Compound 5e) | MCF-7 | 2.36 | [3] |
Deciphering the Mechanism: Signaling Pathways
The anticancer activity of juglone and its derivatives is attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. One of the key mechanisms involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.
Hypothetical signaling pathway of a juglone derivative.
Experimental Evaluation: A Step-by-Step Workflow
The assessment of the anticancer activity of a compound like this compound involves a series of well-defined experimental procedures. The following diagram illustrates a typical workflow for such an investigation.
A general experimental workflow for assessing anticancer activity.
Detailed Experimental Protocols
A thorough investigation into the anticancer properties of a novel compound requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.
1. Cell Culture and Maintenance:
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
4. Western Blot Analysis:
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Procedure:
-
Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
References
Benchmarking the Selectivity of Juglone Derivatives for Cancer vs. Normal Cells: A Comparative Analysis
While specific experimental data for 6-Ethyl-2,7-dimethoxyjuglone is not available in the current scientific literature, this guide provides a comparative analysis of its parent compound, juglone (B1673114), and other derivatives to benchmark their selectivity for cancer cells over normal cells. This analysis is based on available in vitro studies and aims to provide a framework for evaluating the potential of novel juglone analogs in cancer drug development.
Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring compound found in plants of the Juglandaceae family, most notably walnuts.[1][2][3] It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][4][5] The primary mechanism of its anticancer activity is often attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis or necrosis.[2][5] Furthermore, juglone is known to inhibit the peptidyl-prolyl isomerase Pin1, which is overexpressed in many cancers.[2][5]
Quantitative Comparison of Cytotoxicity
The selectivity of an anticancer compound is a critical parameter, indicating its ability to preferentially target cancer cells while sparing normal, healthy cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a more favorable therapeutic window.
While data for this compound is absent, the following table summarizes the cytotoxic activity of juglone and its derivatives against various human cancer cell lines and, where available, normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Juglone | MDA-MB-468 (Breast) | 5.63 | H9c2 (Rat Cardiac Myoblast) | >50 | >8.88 | [6] |
| MDA-MB-231 (Breast) | 15.75 | H9c2 (Rat Cardiac Myoblast) | >50 | >3.17 | [6] | |
| MCF-7 (Breast) | 13.88 | H9c2 (Rat Cardiac Myoblast) | >50 | >3.60 | [6] | |
| SK-BR-3 (Breast) | 13.89 | H9c2 (Rat Cardiac Myoblast) | >50 | >3.60 | [6] | |
| A549 (Lung) | 4.67 (for derivative 16a) | - | - | - | [5] | |
| NCI-H322 (Lung) | 7.94 (for derivative 16a) | - | - | - | [5] | |
| 5-Methoxy-1,4-naphthoquinone | HL-60 (Leukemia) | 1.7 | PBMC (Peripheral Blood Mononuclear Cells) | 3.7 | 2.18 | [7] |
| MDA-MB-435 (Melanoma) | - | PBMC (Peripheral Blood Mononuclear Cells) | 3.7 | - | [7] | |
| SF-295 (Brain) | 4.7 | PBMC (Peripheral Blood Mononuclear Cells) | 3.7 | 0.79 | [7] | |
| HCT-8 (Colon) | - | PBMC (Peripheral Blood Mononuclear Cells) | 3.7 | - | [7] | |
| Glycosylated Juglone Derivatives (18 & 22) | RPMI8226 (Multiple Myeloma) | 0.061 & 0.048 (at 72h) | EA.hy926 (Endothelial) | >10 | >164 & >208 | [8] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of a compound's cytotoxicity and selectivity typically involves a series of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the study of juglone derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., juglone derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways and Mechanisms
The cytotoxic effects of juglone and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Mechanism of Juglone-Induced Apoptosis
The following diagram illustrates the generally accepted mechanism by which juglone induces apoptosis in cancer cells, primarily through the generation of reactive oxygen species.
Caption: Juglone induces apoptosis through ROS-mediated mitochondrial pathway.
Experimental Workflow for Assessing Selectivity
The following diagram outlines a typical workflow for benchmarking the selectivity of a novel compound.
Caption: A typical workflow for evaluating the selectivity of a test compound.
Conclusion
The available data on juglone and its derivatives suggest that this class of compounds holds promise as a scaffold for the development of selective anticancer agents. Studies have shown that modifications to the juglone backbone can lead to derivatives with enhanced cytotoxicity and, in some cases, improved selectivity for cancer cells over normal cells.[5][8] For instance, glycosylated derivatives of juglone have demonstrated significantly improved selectivity for multiple myeloma cells.[8] The parent compound, juglone, also exhibits some degree of selectivity, particularly against breast cancer cell lines.[6]
While the absence of data on this compound prevents a direct assessment, the broader trends observed for other juglone derivatives are encouraging. Further research involving the synthesis and biological evaluation of this specific compound is warranted to determine its cytotoxic profile and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for such future investigations. Researchers in drug development should focus on systematic structure-activity relationship (SAR) studies to optimize the therapeutic index of novel juglone analogs.
References
- 1. Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 5. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of naphthoquinones with special emphasis on juglone and its 5-O-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis methods for 6-Ethyl-2,7-dimethoxyjuglone
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no directly published and validated synthesis methods specifically for 6-Ethyl-2,7-dimethoxyjuglone. This guide, therefore, presents a comparative analysis of two plausible synthetic routes constructed by analogy from established methodologies for similar compounds. The reproducibility and potential challenges of each approach are evaluated based on available data for the key chemical transformations involved.
Proposed Synthetic Strategies
Two primary retrosynthetic strategies are considered for the synthesis of this compound:
-
Strategy A: Stepwise Aromatic Functionalization. This linear approach begins with a commercially available naphthalene (B1677914) core, which is sequentially functionalized.
-
Strategy B: Convergent Diels-Alder Approach. This strategy involves the construction of the substituted naphthalene ring system in a convergent manner through a cycloaddition reaction.
Strategy A: Stepwise Aromatic Functionalization
This method proposes a three-step synthesis starting from 2,7-dihydroxynaphthalene (B41206).
Experimental Protocols
Step 1: O-Methylation of 2,7-dihydroxynaphthalene
This reaction follows a standard Williamson ether synthesis protocol.[1][2][3][4]
-
Reaction: 2,7-dihydroxynaphthalene is treated with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a suitable solvent (e.g., ethanol, acetone, or DMF).
-
Work-up: The reaction mixture is typically quenched with water, and the product, 2,7-dimethoxynaphthalene (B1218487), is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Step 2: Friedel-Crafts Ethylation of 2,7-dimethoxynaphthalene
The introduction of the ethyl group is proposed via a Friedel-Crafts alkylation.[5][6][7][8][9]
-
Reaction: 2,7-dimethoxynaphthalene is reacted with an ethylating agent (e.g., ethyl bromide or ethyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride) in an inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Work-up: The reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: This step is critical as Friedel-Crafts reactions on naphthalene systems can produce a mixture of regioisomers. Purification would likely require careful column chromatography or fractional crystallization to isolate the desired 6-ethyl-2,7-dimethoxynaphthalene.
Step 3: Oxidation to this compound
The final step involves the oxidation of the substituted naphthalene to the corresponding 1,4-naphthoquinone.[10][11][12]
-
Reaction: 6-Ethyl-2,7-dimethoxynaphthalene is dissolved in glacial acetic acid and treated with a strong oxidizing agent, such as chromium trioxide.[10][11] The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: The reaction mixture is poured into water to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Data Summary and Reproducibility Analysis
| Step | Reaction Type | Typical Yields (by analogy) | Purity of Product (Anticipated) | Key Reproducibility Challenges |
| 1 | Williamson Ether Synthesis | High (>90%)[1][2] | High after recrystallization | Generally highly reproducible. Incomplete reaction can be an issue if the base or reaction time is not optimized. |
| 2 | Friedel-Crafts Ethylation | Moderate to Good (40-80%)[5][9] | Variable; may contain regioisomers | Low Reproducibility. Formation of multiple regioisomers (e.g., 1-, 3-, 6-ethyl) is a major concern. The isomer ratio is highly sensitive to catalyst, solvent, and temperature.[8][13] Separation of isomers can be difficult. |
| 3 | Oxidation | Moderate (30-60%)[11] | Good after recrystallization | Moderate Reproducibility. Over-oxidation or side reactions can occur, leading to lower yields. The reaction rate and product purity can be sensitive to the quality of the oxidizing agent and reaction temperature. |
Logical Workflow for Strategy A
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collegedunia.com [collegedunia.com]
- 11. Naphthoquinone from naphthalene using CrO3 and acetic acid | Filo [askfilo.com]
- 12. govinfo.gov [govinfo.gov]
- 13. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Synthetic vs. Naturally Isolated 6-Ethyl-2,7-dimethoxyjuglone: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant lack of direct comparative studies on the efficacy of synthetically produced versus naturally isolated 6-Ethyl-2,7-dimethoxyjuglone. While the synthesis and biological activities of various juglone (B1673114) derivatives have been explored, specific experimental data directly comparing these two forms of this compound is not present in the currently accessible scientific databases.
This guide aims to provide a framework for the type of data and experimental protocols that would be necessary to establish a meaningful comparison. In the absence of direct evidence, we will draw upon general principles of natural product chemistry and pharmacology to outline the key considerations for researchers in this area.
Key Comparative Metrics
To ascertain any differences in efficacy, a head-to-head comparison would need to evaluate several critical parameters. The following table outlines the essential data points required for a robust comparative analysis.
| Parameter | Synthetic this compound | Naturally Isolated this compound | Significance |
| Purity Profile | High purity, potentially with known synthesis-related impurities. | May contain co-extracted natural compounds. | Impurities can significantly alter biological activity, leading to synergistic or antagonistic effects. |
| Stereoisomeric Ratio | Can be controlled to produce a specific stereoisomer. | May exist as a racemic mixture or a specific enantiomer depending on the biological source. | Different stereoisomers can have vastly different pharmacological activities and toxicities. |
| In Vitro Bioactivity (IC50/EC50) | To be determined. | To be determined. | A direct measure of the concentration required to elicit a specific biological response. |
| In Vivo Efficacy | To be determined. | To be determined. | Evaluates the compound's performance in a whole organism, considering factors like metabolism and bioavailability. |
| Pharmacokinetic Profile (ADME) | To be determined. | To be determined. | Understanding the Absorption, Distribution, Metabolism, and Excretion is crucial for drug development. |
| Toxicology Profile (LD50) | To be determined. | To be determined. | Essential for assessing the safety of the compound. |
Essential Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are outlines of key experimental methodologies that would be required.
Purity and Structural Elucidation
Objective: To confirm the identity and purity of both synthetic and naturally isolated compounds.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
Chiral Chromatography: To separate and quantify different stereoisomers if applicable.
In Vitro Bioactivity Assays
Objective: To compare the biological activity of the two forms in a controlled cellular environment.
Methodology:
-
Cell Viability Assays (e.g., MTT, XTT): To assess the cytotoxic effects of the compounds on specific cancer cell lines or other relevant cell types.
-
Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme, its inhibitory activity should be measured.
-
Receptor Binding Assays: To determine the affinity of the compound for its biological target.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effect of the compounds in a living organism.
Methodology:
-
Animal Models of Disease: Utilizing relevant animal models (e.g., tumor xenografts in mice) to assess the compound's ability to treat a specific condition.
-
Dose-Response Studies: To determine the optimal dosage and therapeutic window.
-
Measurement of Relevant Biomarkers: To monitor the biological effects of the compound in the animal model.
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial. The following diagram illustrates a typical workflow for comparing the efficacy of synthetic and naturally isolated compounds.
Caption: Workflow for Efficacy Comparison.
Hypothetical Signaling Pathway Involvement
While specific pathways for this compound are not documented, juglone derivatives are known to induce apoptosis through various signaling cascades. A potential pathway that could be investigated is the MAPK signaling pathway.
Caption: Postulated MAPK Signaling Pathway.
Comparative Transcriptomic Analysis of 6-Ethyl-2,7-dimethoxyjuglone: A Data-Driven Guide
A comprehensive review of existing literature reveals a notable absence of publicly available comparative transcriptomic studies on cells treated with 6-Ethyl-2,7-dimethoxyjuglone. While the compound has been identified and is available from chemical suppliers, its biological effects at the transcriptomic level, particularly in comparison to other agents, have not been detailed in published research.
This guide, therefore, serves to highlight this knowledge gap and to propose a framework for future research in this area. The methodologies and data presentation formats outlined below are based on best practices in transcriptomic analysis and can be utilized by researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound.
Hypothetical Comparative Framework
In the absence of specific data for this compound, we present a hypothetical experimental design and data structure that could be employed for a comparative transcriptomic study. For the purpose of this illustrative guide, we will compare the fictional transcriptomic effects of this compound with a well-characterized topoisomerase II inhibitor, Etoposide, in a human cancer cell line (e.g., HeLa).
Data Presentation: Comparative Gene Expression Analysis
A key outcome of a comparative transcriptomics study is the identification of differentially expressed genes (DEGs). The following table illustrates how such data would be presented, summarizing the quantitative expression changes of key genes modulated by each compound compared to a vehicle control.
| Gene Symbol | This compound (Log2 Fold Change) | Etoposide (Log2 Fold Change) | p-value (this compound) | p-value (Etoposide) | Putative Function |
| Cell Cycle & Apoptosis | |||||
| CDKN1A | +2.5 | +3.1 | < 0.001 | < 0.001 | Cell cycle arrest |
| CCNB1 | -1.8 | -2.2 | < 0.001 | < 0.001 | G2/M transition |
| BAX | +1.5 | +1.9 | < 0.01 | < 0.001 | Pro-apoptotic |
| BCL2 | -1.2 | -1.6 | < 0.01 | < 0.001 | Anti-apoptotic |
| DNA Damage Response | |||||
| GADD45A | +2.8 | +3.5 | < 0.001 | < 0.001 | DNA repair |
| TOP2A | -0.5 | -2.5 | > 0.05 | < 0.001 | Topoisomerase IIα |
| Signal Transduction | |||||
| MAPK1 | +1.1 | +0.8 | < 0.05 | < 0.05 | MAP kinase signaling |
| JUN | +2.0 | +2.7 | < 0.001 | < 0.001 | Transcription factor |
Table 1: Hypothetical Comparative Gene Expression Data. Log2 fold changes and corresponding p-values for key genes in HeLa cells treated with this compound and Etoposide for 24 hours. Positive values indicate upregulation, and negative values indicate downregulation compared to a vehicle control.
Experimental Protocols
Detailed and reproducible methodologies are crucial for any transcriptomic study. The following section outlines a standard protocol that could be adapted for the investigation of this compound.
Cell Culture and Treatment
HeLa cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For the experiment, cells would be seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells would be treated with either 10 µM this compound, 10 µM Etoposide, or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates would be prepared for each condition.
RNA Extraction and Sequencing
Total RNA would be extracted from the treated cells using a TRIzol-based method according to the manufacturer's instructions. The quality and quantity of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA samples with an RNA Integrity Number (RIN) > 8.0 would be used for library preparation.
RNA sequencing libraries would be prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit. The libraries would be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
The raw sequencing reads would first be subjected to quality control using FastQC. Adapter sequences and low-quality reads would be trimmed using Trimmomatic. The cleaned reads would then be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels would be quantified using featureCounts. Differential gene expression analysis between the treatment groups and the vehicle control would be performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 would be considered significantly differentially expressed.
Mandatory Visualization
Visualizing experimental workflows and affected signaling pathways is essential for understanding the broader biological context of the transcriptomic data.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative transcriptomic analysis.
Validating the Purity of Synthetic 6-Ethyl-2,7-dimethoxyjuglone: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of synthetic 6-Ethyl-2,7-dimethoxyjuglone, a specialized small molecule. The information presented is supported by established analytical principles and methodologies.
The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely adopted analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][2][3] This hybrid technique is particularly well-suited for the analysis of small molecules like this compound, offering high sensitivity and selectivity for both qualitative and quantitative analysis.[1][2]
The HPLC component separates the synthetic compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.[4] The mass spectrometer then detects and identifies the eluting compounds based on their mass-to-charge ratio (m/z), providing confirmation of the target molecule and characterization of any impurities.[1][5]
Experimental Protocol: HPLC-MS Purity Validation of this compound
The following is a detailed protocol for the purity analysis of a synthesized batch of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile (B52724) or methanol, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection (optional but recommended): Diode Array Detector (DAD) scanning from 200-400 nm to monitor for chromophoric impurities.
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often effective for juglone (B1673114) derivatives.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Cone gas at 50 L/hr, Desolvation gas at 600 L/hr.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected components in the chromatogram.
-
The identity of the main peak is confirmed by its mass spectrum, which should correspond to the theoretical mass of this compound.
-
Any detected impurities can be tentatively identified by their mass-to-charge ratios.
Comparative Analysis of Purity Validation Methods
While HPLC-MS is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the compound, the expected impurities, and the desired level of quantitation.
| Feature | HPLC-MS | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by chromatography, detection by mass spectrometry.[1][2] | Universal detection based on the nuclear magnetic resonance of atomic nuclei.[6] | Separation of volatile compounds by chromatography, detection by mass spectrometry.[4] |
| Selectivity | High, based on both retention time and mass-to-charge ratio.[1] | High, provides structural information.[7] | High, based on retention time and mass fragmentation patterns. |
| Sensitivity | Very high, capable of detecting trace-level impurities.[8] | Lower sensitivity compared to MS-based methods.[9] | Very high for volatile compounds. |
| Quantitation | Relative quantitation (area percent) is straightforward. Absolute quantitation requires a certified reference standard. | Absolute quantitation without a specific reference standard of the analyte is possible.[6] | Relative and absolute quantitation are possible. |
| Compound Applicability | Wide range of non-volatile and thermally labile compounds.[4] | Applicable to any soluble compound with NMR-active nuclei. | Limited to volatile and thermally stable compounds.[4] |
| Throughput | High, with typical run times of a few minutes per sample.[10] | Lower throughput due to longer acquisition times. | High for simple mixtures.[4] |
| Major Advantages | High sensitivity and selectivity, provides molecular weight information of impurities.[1][8] | Provides structural information, can be a primary ratio method for absolute quantitation.[6] | Excellent for separating and identifying volatile impurities. |
| Major Limitations | Ionization efficiency can vary between compounds, potentially affecting relative quantitation. | Lower sensitivity, requires higher sample concentrations. | Not suitable for non-volatile or thermally unstable compounds.[4] |
Visualizing the Processes
To better understand the experimental and logical flows, the following diagrams have been generated.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rsc.org [rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tutorchase.com [tutorchase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Proper Disposal of 6-Ethyl-2,7-dimethoxyjuglone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 6-Ethyl-2,7-dimethoxyjuglone, a juglone (B1673114) derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of the parent compound, juglone, and general best practices for chemical waste management is essential.
Immediate Safety and Handling Considerations
Given that juglone, the parent compound of this compound, is known to be toxic, an herbicide, and potentially harmful to aquatic life, it is imperative to handle this chemical with care.[1][2][3][4] Ingestion can be poisonous to humans.[2] Therefore, all personnel should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be in good condition and have a secure screw-top cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from drains, heat sources, and incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Scheduling Waste Pickup:
-
Once the container is full or is no longer needed, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Dispose of all contaminated materials, such as paper towels and gloves, as hazardous waste in the same container as the chemical.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Identification | Classify as Hazardous Waste | Based on the known toxicity of the parent compound, juglone. |
| 2. Segregation | Do not mix with other waste | Prevents unknown chemical reactions and ensures proper disposal. |
| 3. Containerization | Use a labeled, sealed, and compatible container | Prevents leaks and ensures clear identification for waste handlers. |
| 4. Storage | Store in a designated satellite accumulation area | Ensures safe temporary storage and prevents environmental release. |
| 5. Contact EHS | Schedule a pickup with your EHS department | Ensures compliant and safe final disposal. |
| 6. Decontamination | Clean all potentially contaminated surfaces and equipment | Protects personnel and the laboratory environment. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Protocols for 6-Ethyl-2,7-dimethoxyjuglone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal guidance for 6-Ethyl-2,7-dimethoxyjuglone (CAS No. 15254-86-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. This protocol is based on the known hazards of the parent compound, juglone (B1673114), and general best practices for handling novel chemical substances. Juglone and its derivatives are known to possess cytotoxic and mutagenic properties, necessitating stringent safety measures.[1][2][3][4]
Hazard Assessment and Chemical Properties
This compound is a naphthoquinone fungal metabolite with antimicrobial activity.[5] While specific toxicological data for this derivative is unavailable, the parent compound, juglone, is a known toxin.[1][3][4][6] Therefore, this compound must be handled as a potentially hazardous substance.
Known Information:
| Property | Value | Source |
| CAS Number | 15254-86-1 | [5][7] |
| Molecular Formula | C14H14O5 | [5] |
| Molecular Weight | 262.26 g/mol | [5] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | |
| Storage | Store at -20°C | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent all routes of exposure.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face. |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup. | Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.[9]
Preparation and Weighing:
-
Designated Area: Conduct all work in a designated area within a chemical fume hood to contain any potential contamination.[9]
-
Weighing: Weigh the solid compound on a non-porous, disposable surface (e.g., weigh paper or a plastic weigh boat). Use dedicated, calibrated instruments.
-
Static Control: Employ an anti-static gun to minimize the dispersal of fine powders.
Dissolution and Solution Handling:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.
-
Transfer: When transferring the solution, use a calibrated pipette with disposable tips.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | First Aid / Spill Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department. Prevent entry to the contaminated area. |
Disposal Plan
Due to the potential hazards, this compound and any contaminated materials must be disposed of as hazardous chemical waste.[10][11]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information (e.g., "Potentially Toxic").[9][12]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by EHS personnel.[9]
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10][11] Federal, state, and local regulations prohibit the disposal of unknown or potentially hazardous chemicals down the drain or in regular trash.[10][12]
References
- 1. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 4. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbs-bio.com [nbs-bio.com]
- 6. jem-online.org [jem-online.org]
- 7. This compound | 15254-86-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. twu.edu [twu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
